MC-VC-Pab-NH2 tfa
Description
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Properties
Molecular Formula |
C33H47F3N8O10 |
|---|---|
Molecular Weight |
772.8 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H46N8O8.C2HF3O2/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32;3-2(4,5)1(6)7/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45);(H,6,7)/t23-,27-;/m0./s1 |
InChI Key |
VRAGHKSLZZJHCO-QAVRJCAVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Lynchpin of Targeted Therapy: A Technical Guide to the p-Aminobenzylcarbamate (PABC) Self-Immolative Spacer
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzylcarbamate (PABC) self-immolative spacer is a critical component in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its elegant mechanism of triggered release has been instrumental in the success of numerous clinically approved and investigational therapies. This guide provides an in-depth exploration of the PABC spacer's function, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers in the field.
Core Principles of PABC Self-Immolative Function
The primary role of the PABC spacer is to act as a stable, covalent bridge between a targeting moiety (like an antibody) and a potent therapeutic agent (the payload), rendering the payload inactive while in circulation.[1] The magic of the PABC system lies in its designed instability under specific physiological conditions. The self-immolation process is initiated by the cleavage of a trigger group, which is often a peptide sequence susceptible to enzymatic degradation within the target cell's lysosome.[2][3]
Upon enzymatic cleavage of the trigger, a free aniline nitrogen is exposed on the PABC moiety. This initiates a rapid and irreversible 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the spacer.[2][4] This "self-immolation" leads to the formation of an azaquinone methide intermediate and the release of the unmodified, fully active cytotoxic drug inside the target cell. This controlled release mechanism is paramount for maximizing on-target efficacy while minimizing systemic toxicity, thereby widening the therapeutic window.
Quantitative Analysis of PABC Spacer Performance
The efficacy of a PABC-based linker system is determined by its stability in systemic circulation and the kinetics of its cleavage and subsequent self-immolation upon reaching the target. The following tables summarize key quantitative data related to these performance metrics.
Table 1: Comparative Stability of PABC-Based Linkers in Plasma
| Linker Type | Species | Incubation Time (hours) | % Payload Release / % Intact Conjugate | Analytical Method | Reference(s) |
| Val-Cit-PABC | Human | 72 | <10% Release | LC-MS/MS | |
| Val-Cit-PABC | Human | - | Half-life: 230 days | - | |
| Val-Cit-PABC | Mouse | 24 | 100% Hydrolysis | LC-MS | |
| Val-Cit-PABC | Mouse | - | Half-life: 80 hours | - | |
| Val-Cit-PABC (ITC6104RO) | Mouse | - | Gradual decrease in DAR | LC-qTOF-MS | |
| EVCit-PABC | Mouse | - | Significantly enhanced stability vs. VC-PABC | - | |
| m-Amide PABC | Mouse | 24 | 50% Hydrolysis | LC-MS | |
| Glutamic Acid + m-Amide PABC | Mouse | 24 | 7% Hydrolysis | LC-MS |
Note: The instability of the Val-Cit-PABC linker in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which is not prevalent in human plasma.
Table 2: Enzymatic Cleavage of PABC-Based Linkers
| Linker Substrate | Enzyme | Enzyme Concentration | Substrate Concentration | Incubation Time | % Payload Release / Cleavage Rate | Reference(s) |
| Val-Cit-PABC-Fluorophore | Cathepsin B | - | - | - | Vmax: 8500 ± 350 RFU/min | |
| Val-Ala-PABC-Fluorophore | Cathepsin B | - | - | - | Vmax: 6200 ± 280 RFU/min | |
| Phe-Lys-PABC-Fluorophore | Cathepsin B | - | - | - | Vmax: 7800 ± 410 RFU/min | |
| N3-VC-Pab-Payload | Cathepsin B | 20 nM | 1 µM | 4 hours | >90% Release | |
| N3-VC-Pab-Payload (No enzyme) | Cathepsin B | 0 | 1 µM | 4 hours | <5% Release | |
| anti-HER2-VC(S)-MMAE | Cathepsin B | 20 nM | 1 µM | 4 hours | Release of free MMAE observed | |
| anti-HER2-VC(S)-MMAE | Cathepsin K, L, S | 20 nM | 1 µM | 4 hours | Release of free MMAE observed |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and validation of PABC-based linkers.
Synthesis of a Val-Cit-PABC Linker
A revised, high-yielding, and reproducible synthesis for the widely used Mc-Val-Cit-PABOH linker has been developed to avoid epimerization.
Methodology:
-
Spacer Incorporation: The synthesis begins with the incorporation of the p-aminobenzyl alcohol (PABOH) spacer onto Fmoc-protected L-citrulline using a coupling agent like HATU in the presence of a base such as DIPEA.
-
Dipeptide Formation: The Fmoc protecting group is removed from the citrulline-PABOH conjugate using a base like triethylamine in DMF. The resulting free amine is then coupled with a commercially available Fmoc-protected valine derivative (e.g., Fmoc-Val-OSu) to form the dipeptide. This method has been shown to produce the desired diastereomer in high yield (85-95%).
-
Purification and Characterization: The synthesized linker is purified using high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Enzymatic Cleavage Assay
This assay quantifies the rate and extent of payload release from an ADC upon incubation with a specific protease, such as cathepsin B.
Materials:
-
ADC construct
-
Purified human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT.
-
Quenching Solution: Acetonitrile with an internal standard.
-
LC-MS/MS system.
Procedure:
-
Enzyme Activation: Activate the cathepsin B according to the manufacturer's instructions in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with the activated enzyme in the pre-warmed assay buffer at 37°C.
-
Incubation and Time Points: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Terminate the reaction by adding an excess of the cold quenching solution to precipitate the protein components.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the released payload.
-
LC-MS/MS Analysis: Quantify the amount of released payload in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of the released payload over time to determine the initial rate of cleavage and the cleavage kinetics.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from different species to assess the potential for premature drug release.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points over an extended period (e.g., up to 7 days).
-
Sample Processing for Free Payload Analysis: Precipitate plasma proteins using an organic solvent like acetonitrile. Collect the supernatant for analysis.
-
Sample Processing for DAR Analysis: Purify the intact ADC from the plasma aliquots using affinity chromatography (e.g., Protein A/G beads).
-
Analysis:
-
Free Payload: Quantify the released drug in the supernatant using LC-MS/MS.
-
Intact ADC (DAR): Analyze the purified ADC using techniques like hydrophobic interaction chromatography (HIC) or high-resolution mass spectrometry to determine the average drug-to-antibody ratio (DAR).
-
-
Data Interpretation: Plot the percentage of intact ADC or the decrease in average DAR over time to determine the stability profile and half-life of the linker in plasma.
Visualizing the PABC Self-Immolation Pathway and Experimental Workflows
Diagrams are essential for illustrating the complex mechanisms and workflows involved in PABC spacer function and analysis.
References
An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful and targeted therapeutic modality, combining the exquisite specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule payload. The linker, a critical component connecting these two moieties, dictates the overall stability, efficacy, and safety profile of the ADC. Cleavable linkers are a major class of these connectors, engineered to be stable in systemic circulation and to release the cytotoxic payload under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount to widening the therapeutic window, maximizing on-target efficacy while minimizing systemic toxicity.[1][]
This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the various types of cleavable linkers, their mechanisms of action, a quantitative comparison of their performance, and detailed experimental protocols for their evaluation and characterization.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized into three primary types based on their mechanism of cleavage: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[1]
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be cleaved by enzymes, particularly proteases such as cathepsins, which are significantly overexpressed in the lysosomal compartments of tumor cells.[3] These linkers typically incorporate a dipeptide sequence that is specifically recognized and hydrolyzed by these proteases. The most prevalent dipeptide linker is the valine-citrulline (Val-Cit) linker.[4] Upon internalization of the ADC into the cancer cell and its subsequent trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC). This cleavage initiates a cascade that results in the release of the unmodified, active payload. Other dipeptide sequences, such as valine-alanine (Val-Ala), have also been developed to offer advantages like reduced hydrophobicity.
pH-Sensitive Linkers
pH-sensitive, or acid-labile, linkers exploit the pH differential between the systemic circulation (pH ~7.4) and the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) within tumor cells. The most common chemical moiety used in this class of linkers is the hydrazone bond. Hydrazone linkers are relatively stable at physiological pH but undergo rapid hydrolysis under acidic conditions, leading to the release of the payload. While effective, a key challenge with hydrazone linkers is ensuring their stability in plasma to prevent premature drug release.
Glutathione-Sensitive Linkers
Glutathione-sensitive linkers leverage the significantly higher concentration of glutathione (GSH), a reducing agent, within the intracellular environment (millimolar range) compared to the bloodstream (micromolar range). These linkers typically feature a disulfide bond. Upon internalization of the ADC into the tumor cell, the high intracellular GSH concentration reduces the disulfide bond, cleaving the linker and releasing a thiol-containing payload or triggering a self-immolative cascade to release an unmodified drug. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to minimize premature reduction in the circulation.
Quantitative Comparison of Cleavable Linker Performance
The selection of a cleavable linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data, providing a comparative analysis of different linker technologies.
Table 1: In Vitro Plasma Stability of Cleavable Linkers
| Linker Type | Representative Linker | ADC Example | Species | Half-life (t½) in Plasma | Reference(s) |
| Protease-Sensitive | mc-Val-Cit-PABC | Trastuzumab-MMAE | Human | >230 days | |
| mc-Val-Cit-PABC | Trastuzumab-MMAE | Mouse | ~80 hours | ||
| mc-Phe-Lys-PABC | Trastuzumab-MMAE | Human | ~30 days | ||
| mc-Phe-Lys-PABC | Trastuzumab-MMAE | Mouse | ~12.5 hours | ||
| pH-Sensitive | Hydrazone | Anti-CD30-Auristatin | Human | ~183 hours (at pH 7.4) | |
| Glutathione-Sensitive | SPDB | Maytansinoid ADC | Human | Stable |
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| Linker Type | Representative Linker | ADC Example | Cell Line | IC50 (nM) | Reference(s) |
| Protease-Sensitive | mc-Val-Cit-PABC | Anti-HER2-MMAE | SK-BR-3 (HER2+) | 0.5 | |
| mc-Val-Cit-PABC | Anti-HER2-MMAE | MCF7 (HER2-) | >100 | ||
| mc-Val-Ala-PABC | Anti-HER2-MMAE | SK-BR-3 (HER2+) | 0.6 | ||
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | HL-60 | 0.03 | |
| Glutathione-Sensitive | SPDB-DM4 | Anti-CanAg-DM4 | COLO 205 | 0.1 |
Table 3: Comparative In Vivo Efficacy of ADCs with Cleavable Linkers
| Linker Type | Representative Linker | ADC Example | Xenograft Model | Efficacy Outcome | Reference(s) |
| Protease-Sensitive | mc-Val-Cit-PABC | Anti-CD30-MMAE | Karpas 299 | Tumor regression at 1 mg/kg | |
| cBu-Cit-PABC | Anti-CD22-MMAE | BJAB | Greater tumor suppression than Val-Cit at 3 mg/kg | ||
| Glutathione-Sensitive | Disulfide | Anti-CD22-DM1 | Human Lymphoma | Tumor regression at a single 3 mg/kg dose |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from various species and quantify the rate of premature payload release.
Materials:
-
ADC of interest
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or G magnetic beads
-
LC-MS/MS system
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species. As a control, dilute the ADC in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots.
-
Sample Preparation for Intact ADC Analysis (LC-MS):
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
-
Sample Preparation for Free Payload Quantification (LC-MS/MS):
-
Precipitate plasma proteins from the collected aliquots using acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.
-
-
Data Analysis:
-
Plot the percentage of intact ADC (based on DAR) or the concentration of free payload over time.
-
Calculate the half-life (t½) of the ADC in plasma for each species.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency and specificity of an ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MCF7 for HER2) cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours, depending on the payload's mechanism of action.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound on both cell lines using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: Bystander Cytotoxicity Assay (Co-culture Method)
Objective: To evaluate the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and isotype control ADC
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). As controls, seed each cell line individually. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and an isotype control ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the antigen-negative cell population.
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells.
-
A significant decrease in the viability of the GFP-expressing antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Protocol 4: Cathepsin B Cleavage Assay
Objective: To determine the rate of cleavage of a protease-sensitive linker by cathepsin B.
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., at 10 µM) and cathepsin B (e.g., at 1 µM) in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench it by adding a protease inhibitor or by rapid freezing.
-
Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
-
Data Analysis:
-
Plot the concentration of the released payload over time.
-
Determine the initial rate of cleavage from the linear portion of the curve.
-
Mandatory Visualizations
Signaling Pathway: ADC Internalization and Payload Release
Caption: Mechanism of action for an antibody-drug conjugate with a cleavable linker.
Experimental Workflow: In Vitro ADC Characterization
References
An In-depth Technical Guide to MC-VC-Pab-NH2 TFA: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the trifluoroacetate salt of Maleimidocaproyl-valine-citrulline-p-aminobenzyl-carbamate (MC-VC-Pab-NH2 TFA), a critical linker used in the development of antibody-drug conjugates (ADCs). We will delve into its chemical properties, its role in ADC construction, detailed experimental protocols for its application, and the downstream cellular pathways affected by the cytotoxic payloads it delivers.
Core Properties of this compound
This compound is a vital component in the field of targeted cancer therapy. Its structure is meticulously designed to connect a monoclonal antibody to a potent cytotoxic agent, ensuring that the therapeutic payload is delivered specifically to cancer cells. The trifluoroacetate (TFA) salt form often aids in the stability and solubility of the molecule during synthesis and storage.
Below is a summary of its key quantitative data:
| Property | Value | Source(s) |
| Molecular Formula | C33H47F3N8O10 | [1][2][3][4] |
| Molecular Weight | 772.77 g/mol | [2] |
| Alternate Molecular Weight | 772.78 g/mol | |
| Alternate Molecular Weight | 772.8 g/mol | |
| CAS Number | 1616727-21-9 |
The Role of MC-VC-Pab-NH2 in Antibody-Drug Conjugates
The MC-VC-Pab-NH2 linker is a sophisticated system designed for the controlled release of a cytotoxic drug inside a target cell. It is comprised of several key components, each with a specific function:
-
Maleimidocaproyl (MC): This group contains a maleimide moiety that reacts with thiol groups on cysteine residues of a monoclonal antibody, forming a stable covalent bond.
-
Valine-Citrulline (VC): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a protease that is highly active within the lysosomes of cancer cells. This enzymatic cleavage is the trigger for the drug release mechanism.
-
p-Aminobenzyl (Pab): This unit acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This rapid fragmentation ensures the release of the unmodified, active cytotoxic drug.
-
Amine (NH2): The terminal amine group serves as the attachment point for the cytotoxic payload, which is typically conjugated via a carbamate linkage.
The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC utilizing a similar linker, MC-VC-Pab-MMAE, where MMAE is the cytotoxic payload.
Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate.
Experimental Protocols
The following are generalized protocols for the conjugation of a drug-linker, such as MC-VC-Pab-MMAE, to a monoclonal antibody. The precise amounts and reaction conditions may require optimization for specific antibodies and drug-linkers.
Antibody Preparation
-
Objective: To prepare the monoclonal antibody in a suitable buffer for the conjugation reaction.
-
Procedure:
-
The monoclonal antibody should be at a concentration of 5-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into a phosphate-buffered saline (PBS) solution at pH 7.4 is necessary. This can be achieved using a desalting column or through dialysis.
-
Partial Reduction of the Antibody
-
Objective: To reduce a controlled number of interchain disulfide bonds on the antibody to generate free thiol groups for conjugation.
-
Procedure:
-
Prepare a fresh stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a concentration of 10 mM in water.
-
Add a molar excess of the TCEP solution to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Drug-Linker Preparation
-
Objective: To dissolve the drug-linker in a suitable solvent immediately before the conjugation reaction.
-
Procedure:
-
Dissolve the MC-VC-Pab-drug payload (e.g., MC-VC-Pab-MMAE) in a minimal amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction
-
Objective: To covalently link the drug-linker to the reduced antibody.
-
Procedure:
-
Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.
-
Ensure that the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent denaturation of the antibody.
-
Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.
-
Purification of the ADC
-
Objective: To remove unreacted drug-linker and other small molecules from the ADC solution.
-
Procedure:
-
Use a desalting column equilibrated with PBS at pH 7.4 to purify the ADC.
-
Collect the eluate containing the purified ADC.
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Mechanism of Action: From Linker Cleavage to Cell Death
The efficacy of an ADC containing the MC-VC-Pab linker is dependent on a cascade of events that begins with its internalization into a cancer cell and culminates in the induction of apoptosis by the released cytotoxic payload.
Linker Cleavage and Payload Release
The following diagram illustrates the mechanism of drug release:
Caption: The process of enzymatic cleavage and self-immolation leading to drug release.
This process is initiated when the ADC is internalized by a cancer cell and trafficked to the lysosome. The acidic environment and the presence of proteases like cathepsin B facilitate the cleavage of the valine-citrulline dipeptide. This cleavage unmasks the aniline nitrogen of the PAB spacer, triggering a rapid and irreversible 1,6-elimination reaction that liberates the active cytotoxic drug.
Downstream Signaling of a Common Payload: Monomethyl Auristatin E (MMAE)
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a frequently used payload with the MC-VC-Pab linker. Once released into the cytoplasm, MMAE disrupts the cellular machinery, leading to programmed cell death.
The key signaling pathway affected by MMAE is as follows:
Caption: The signaling cascade initiated by MMAE, leading to apoptosis.
MMAE functions by inhibiting the polymerization of tubulin, a critical component of microtubules. This disruption prevents the formation of the mitotic spindle, a structure essential for cell division. As a result, the cell cycle is arrested in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, which is characterized by the activation of a cascade of enzymes called caspases, including caspase-3 and caspase-9. These caspases then cleave key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell in an orderly process of apoptosis.
References
The Core Principle of Selective Payload Release: A Technical Guide to the MC-VC-Pab-NH2 Linker
For Researchers, Scientists, and Drug Development Professionals
The MC-VC-Pab-NH2 linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells while minimizing systemic toxicity. This in-depth technical guide elucidates the core principle of its selective payload release mechanism, provides detailed experimental protocols for its characterization, and presents a summary of its performance characteristics.
Introduction to the MC-VC-Pab-NH2 Linker
Antibody-drug conjugates leverage the specificity of monoclonal antibodies to deliver cytotoxic payloads directly to tumor cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of payload release within the target cell.[1] The MC-VC-Pab-NH2 linker is a cleavable linker system designed for optimal performance in this regard.[2][3][4][5]
The linker is comprised of three key components:
-
MC (Maleimidocaproyl): This group serves as a stable connector to the antibody. The maleimide moiety reacts with the thiol group of a cysteine residue on the antibody, forming a stable covalent thioether bond.
-
VC (Valine-Citrulline): This dipeptide sequence is the enzymatically cleavable trigger. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.
-
Pab-NH2 (p-aminobenzylcarbamate with a terminal primary amine): The PABC moiety is a self-immolative spacer. Following the cleavage of the VC dipeptide by cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the active payload. The terminal primary amine (-NH2) is the attachment point for the cytotoxic drug.
Mechanism of Selective Payload Release
The selective release of the payload from an ADC utilizing the MC-VC-Pab-NH2 linker is a multi-step process that occurs preferentially within the target cancer cell. This targeted release is crucial for maximizing the therapeutic window of the ADC.
The process can be broken down into the following key stages:
-
ADC Circulation and Tumor Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable, preventing premature release of the cytotoxic payload. The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Trafficking to the Lysosome: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of cathepsin B leads to the enzymatic cleavage of the amide bond between the citrulline and the p-aminobenzyl group of the PABC spacer. While designed for cathepsin B, studies have shown that other cysteine cathepsins can also cleave the VC linker, providing multiple pathways for payload release.
-
Self-Immolation and Payload Release: The cleavage of the VC dipeptide unmasks the aniline nitrogen of the PABC spacer, triggering a spontaneous 1,6-electronic cascade elimination. This self-immolative process results in the release of the unmodified, fully active cytotoxic payload with a primary amine, along with the fragmentation of the spacer into p-aminobenzyl alcohol and carbon dioxide.
Caption: Signaling pathway of ADC internalization and payload release.
Quantitative Data on Linker Performance
The performance of an ADC linker is evaluated based on its stability in circulation and its efficiency in releasing the payload at the target site. The following table summarizes representative data comparing the stability of ADCs with the mc-vc-PAB-MMAE linker to those with a non-cleavable linker (SMCC-MMAE).
| Parameter | mc-vc-PAB-MMAE (Cleavable) | SMCC-MMAE (Non-Cleavable) | Reference |
| Payload Release Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Proteolytic degradation of the antibody in the lysosome | |
| Plasma Stability (Human) | High (<1% MMAE release after 6 days) | Very High (<0.01% MMAE release after 7 days) | |
| Plasma Stability (Mouse) | Moderate (~25% MMAE release after 6 days) | High | |
| Bystander Effect | Yes (released payload is membrane-permeable) | No | |
| Hydrophobicity (AlogP of drug-linker) | 4.79 | 3.76 (for MCC-maytansinoid) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the characterization and selection of optimal linkers for ADC development.
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the VC linker to cleavage by its target enzyme, cathepsin B.
Objective: To quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC with MC-VC-Pab-NH2 linker
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Activate the cathepsin B according to the manufacturer's instructions.
-
In a 96-well plate, add the ADC to the assay buffer.
-
Initiate the reaction by adding the activated cathepsin B to the wells containing the ADC.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload against time to determine the cleavage rate.
Caption: Experimental workflow for the Cathepsin B cleavage assay.
Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma to predict its in vivo stability.
Objective: To quantify the premature release of the payload from an ADC when incubated in plasma.
Materials:
-
ADC with MC-VC-Pab-NH2 linker
-
Human, monkey, rat, and mouse plasma
-
PBS (phosphate-buffered saline)
-
Protein A or G magnetic beads for immunoaffinity capture
-
Elution buffer
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma from different species (e.g., human, cynomolgus monkey, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
For each time point, capture the ADC from the plasma sample using Protein A or G magnetic beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluate by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
Alternatively, the plasma supernatant after ADC capture can be analyzed to quantify the amount of released payload.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the Ag+ and Ag- cells in separate 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Treat the cells with the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Conclusion
The MC-VC-Pab-NH2 linker represents a highly effective and versatile platform for the development of antibody-drug conjugates. Its mechanism of selective payload release, triggered by the high cathepsin B activity within the lysosomes of cancer cells, ensures targeted drug delivery and minimizes off-target toxicity. The robust experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of ADCs incorporating this linker, enabling researchers and drug developers to optimize the design of next-generation cancer therapeutics.
References
The Nexus of Precision: An In-depth Technical Guide to ADC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this tripartite molecular architecture lies the linker, a component of critical importance that dictates the stability, efficacy, and ultimate therapeutic index of the ADC. This technical guide delves into the core principles of ADC linker chemistry, providing a comprehensive overview of linker types, conjugation strategies, and the analytical methods essential for their characterization.
The Dichotomy of Design: Cleavable vs. Non-Cleavable Linkers
The fundamental design choice in ADC development revolves around the linker's intended fate within the biological milieu. This decision bifurcates linkers into two primary categories: cleavable and non-cleavable, each with distinct mechanisms of action and inherent advantages and disadvantages.
Cleavable Linkers: These linkers are engineered to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell, liberating the cytotoxic payload. This targeted release is orchestrated by specific physiological triggers.
-
Enzyme-Sensitive Linkers: Exploiting the enzymatic machinery of cancer cells, these linkers are among the most prevalent. Dipeptide linkers, such as the widely used valine-citrulline (Val-Cit), are designed to be substrates for lysosomal proteases like cathepsin B, which are often upregulated in tumor cells. Upon internalization and trafficking to the lysosome, the linker is cleaved, releasing the drug.[1][2]
-
pH-Sensitive Linkers: These linkers leverage the pH differential between the bloodstream (pH ~7.4) and the acidic compartments of the cell, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3] Hydrazone linkers are a classic example, undergoing hydrolysis in the low-pH environment to release the payload.[1]
-
Redox-Sensitive Linkers: The intracellular environment is significantly more reducing than the bloodstream due to a higher concentration of glutathione (GSH). Disulfide linkers are designed to be stable in the oxidizing environment of the plasma but are readily cleaved by intracellular GSH, providing another mechanism for targeted drug release.[1]
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond, typically a thioether linkage, between the antibody and the payload. The release of the active drug metabolite relies on the complete lysosomal degradation of the antibody component following internalization. This approach generally results in higher plasma stability and a reduced risk of off-target toxicity. A prominent example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (Kadcyla®).
Quantitative Comparison of Linker Performance
The choice of linker profoundly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from preclinical studies, offering a comparative perspective on linker stability and in vitro efficacy. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental models, antibodies, and payloads used.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Linker Example | ADC Construct | Species | Half-life (t½) | Reference |
| Peptide (Cleavable) | Val-Cit | Trastuzumab-vc-MMAE | Human | > 150 hours | |
| Peptide (Cleavable) | Val-Ala | Trastuzumab-va-MMAE | Human | > 150 hours | |
| Hydrazone (Cleavable) | Hydrazone | Anti-CD22-Calicheamicin | Human | ~ 48-72 hours | |
| Disulfide (Cleavable) | SPDB | Anti-CD30-DM1 | Human | ~ 100 hours | |
| Thioether (Non-cleavable) | SMCC | Trastuzumab-DM1 | Human | Very High (>200 hours) | |
| Sulfatase-cleavable | Aryl Sulfate | Trastuzumab-MMAE | Mouse | > 7 days | |
| Silyl ether-based (acid-cleavable) | Silyl ether | Trastuzumab-MMAE | Human | > 7 days |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Target Cell Line | Linker Type | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | Val-Cit (Cleavable) | 0.5 | |
| Trastuzumab-va-MMAE | SK-BR-3 (HER2+) | Val-Ala (Cleavable) | 0.6 | |
| Trastuzumab-SMCC-DM1 | SK-BR-3 (HER2+) | SMCC (Non-cleavable) | 1.2 | |
| Anti-CD30-vc-MMAE | L540cy (CD30+) | Val-Cit (Cleavable) | ~0.1 | |
| Anti-CD30-mc-MMAF | L540cy (CD30+) | Maleimidocaproyl (Non-cleavable) | ~5 | |
| β-galactosidase-cleavable ADC | HER2+ cell line | β-galactosidase-cleavable | 8.8 pM | |
| Val-Cit linker ADC | HER2+ cell line | Val-Cit | 14.3 pM | |
| Non-cleavable ADC | HER2+ cell line | Non-cleavable | 609 pM |
Conjugation Chemistries: Forging the Link
The covalent attachment of the linker-payload to the antibody is a critical step in ADC synthesis. The choice of conjugation strategy influences the homogeneity, stability, and ultimately, the therapeutic window of the ADC.
Non-Specific Conjugation
-
Lysine Conjugation: This method targets the primary amines on the side chains of lysine residues, which are abundant on the antibody surface. While straightforward, this approach often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, which can impact pharmacokinetics and efficacy.
-
Cysteine Conjugation: This strategy involves the reduction of interchain disulfide bonds in the antibody hinge region, exposing reactive thiol groups for conjugation. This method offers more control over the conjugation sites and typically yields a more defined mixture of ADC species (DAR 0, 2, 4, 6, 8). Maleimide chemistry is commonly employed for this purpose, forming a stable thioether bond with the cysteine thiol.
Site-Specific Conjugation
To overcome the heterogeneity associated with traditional methods, various site-specific conjugation technologies have been developed. These approaches aim to produce homogeneous ADCs with a precise DAR and defined conjugation sites, leading to improved consistency and a more predictable pharmacological profile. Examples include the use of engineered cysteines, unnatural amino acids, and enzymatic conjugation methods.
Visualizing the Pathways and Processes
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in ADC linker chemistry and experimental workflows.
Caption: Mechanism of action for an ADC with a cleavable linker.
References
MC-VC-Pab-NH2 TFA Salt: A Technical Guide to a Clinically Validated ADC Linker
Audience: Researchers, scientists, and drug development professionals.
Abstract
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-Pab) linker system represents a pinnacle of linker design, offering a balance of plasma stability and tumor-specific payload release. This technical guide provides an in-depth examination of MC-VC-Pab-NH2 in its common trifluoroacetic acid (TFA) salt form. We will dissect its mechanism of action, present key quantitative data, provide detailed experimental protocols for its use, and visualize the associated biological and chemical workflows.
Core Concepts: Anatomy of the MC-VC-Pab-NH2 Linker
MC-VC-Pab-NH2 is a multi-component, proteolytically-cleavable linker precursor used in the synthesis of ADCs.[1][2] The trifluoroacetic acid (TFA) salt form is a stable, solid formulation that facilitates handling and dissolution during the conjugation process. Each component of the linker is engineered for a specific function:
-
Maleimidocaproyl (MC): This unit contains a reactive maleimide group that forms a stable covalent thioether bond with sulfhydryl groups on the antibody.[3] These sulfhydryl groups are typically generated by the selective reduction of interchain disulfide bonds.
-
Valine-Citrulline (VC): This dipeptide sequence is the linker's key innovation. It is specifically designed as a substrate for Cathepsin B, a lysosomal protease that is often highly expressed in tumor cells but has low activity in systemic circulation due to the neutral pH of blood.[][5]
-
p-Aminobenzylcarbamate (Pab): This is a self-immolative spacer. Once Cathepsin B cleaves the amide bond C-terminal to the citrulline residue, the Pab moiety undergoes a spontaneous 1,6-elimination reaction, which liberates the attached drug payload in its unmodified, active form.
-
Terminal Amine (-NH2): This functional group serves as the attachment point for the cytotoxic drug, typically forming a carbamate linkage.
This sophisticated design ensures the ADC remains intact and inert in the bloodstream, minimizing off-target toxicity. Only upon internalization into a target cancer cell and trafficking to the lysosome is the potent payload released.
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic action of an ADC utilizing the MC-VC-Pab linker is a sequential, multi-step process.
Caption: The sequential mechanism of action for a VC-Pab-linked ADC.
Quantitative Data Presentation
The performance of ADCs using the MC-VC-Pab linker has been extensively documented. The following tables summarize key data points.
Table 1: Linker Stability in Plasma
| Linker System | Plasma Source | Stability Profile | Key Observation |
| mc-vc-PAB-MMAE | Human, Monkey | High Stability (<1% MMAE release after 6 days) | The VC linker is highly stable in primate plasma, minimizing premature drug release. |
| mc-vc-PAB-MMAE | Mouse | Relatively Unstable (~25% release after 6 days) | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), a factor to consider in preclinical models. |
Table 2: In Vitro Cytotoxicity of Representative ADCs
| ADC Name | Target Antigen | Cell Line | IC50 |
| Brentuximab Vedotin | CD30 | Hodgkin Lymphoma Cells | <10 ng/mL |
| Brentuximab Vedotin | CD30 | CD30-positive cells | 2.5 ng/mL |
| Polatuzumab Vedotin | CD79b | Diffuse Large B-cell Lymphoma | Not specified, but shows dose-dependent tumor inhibition |
| Trastuzumab-vc-MMAE | HER2 | N87, BT474 (High HER2) | 13 - 43 ng/mL |
| vc-MMAE (Free Drug-Linker) | N/A | SKBR3 | 410.5 nM |
Experimental Protocols
Protocol for Antibody Conjugation
This protocol details the generation of an ADC via partial reduction of antibody interchain disulfide bonds and subsequent conjugation with a maleimide-activated linker-drug like MC-VC-Pab-MMAE.
References
Methodological & Application
Application Note: Protocol for Cysteine-Directed Conjugation of MC-VC-Pab-NH2 TFA to a Monoclonal Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a small molecule drug.[1] A critical component of an ADC is the linker, which connects the antibody to the payload.[2] This protocol details the conjugation of a maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-VC-Pab) based linker to a monoclonal antibody. This system utilizes cysteine-directed conjugation, where the maleimide group of the linker forms a stable thioether bond with sulfhydryl groups on the antibody.[] These sulfhydryl groups are generated by the mild reduction of the antibody's native interchain disulfide bonds.[4]
The VC (valine-citrulline) dipeptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant within target tumor cells.[5] Upon cleavage of the VC linker, the PAB spacer undergoes a self-immolative 1,6-elimination to release the attached payload (conjugated to the terminal NH2 group) in its active form inside the cancer cell. The MC-VC-Pab-NH2 linker is typically supplied as a trifluoroacetic acid (TFA) salt to improve stability and solubility, which may require consideration during the conjugation reaction.
This document provides a comprehensive, step-by-step protocol for the reduction, conjugation, purification, and characterization of an ADC using this linker technology.
Experimental Workflow and Mechanisms
The overall process involves a sequential, multi-step workflow from antibody preparation to final ADC characterization.
Caption: High-level workflow for ADC synthesis and characterization.
The intracellular release of the drug is mediated by enzymatic cleavage within the lysosome.
Caption: Mechanism of ADC internalization and payload release.
Materials and Reagents
-
Antibody: IgG isotype (e.g., 5-10 mg/mL)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed and purged with an inert gas (Argon or Nitrogen).
-
Linker-Payload: MC-VC-Pab-NH2-Payload TFA salt.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (e.g., 10 mM stock in water).
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO).
-
Quenching Reagent (Optional): N-acetylcysteine.
-
Purification: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system and columns.
-
Characterization: UV-Vis Spectrophotometer, HIC-HPLC system.
Experimental Protocol
This protocol is optimized for a 1-5 mg scale conjugation. Adjust volumes accordingly for different amounts.
Step 1: Antibody Preparation and Reduction
The goal of this step is to partially reduce the interchain disulfide bonds of the antibody to generate reactive free thiol (-SH) groups.
-
Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, exchange it into the degassed Conjugation Buffer (PBS, pH 7.2-7.4) using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.
-
TCEP Addition: Prepare a fresh 10 mM stock solution of TCEP in water. Add a molar excess of TCEP to the antibody solution. The exact molar ratio is critical for controlling the number of reduced disulfides and, consequently, the final Drug-to-Antibody Ratio (DAR). A typical starting point is a 2.5 to 5-fold molar excess of TCEP per mole of antibody.
-
Incubation: Gently mix the solution and incubate at 37°C for 1-2 hours under an inert gas atmosphere (e.g., argon or nitrogen) to prevent re-oxidation of the thiol groups.
Step 2: Linker-Payload Preparation
-
Dissolution: Immediately before use, dissolve the MC-VC-Pab-NH2-Payload TFA salt in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Vortex briefly to ensure complete dissolution.
Step 3: Conjugation Reaction
This step involves the covalent attachment of the linker-payload's maleimide group to the newly generated thiols on the antibody.
-
Addition of Linker-Payload: Add a slight molar excess of the dissolved linker-payload to the reduced antibody solution. A common starting point is a 1.2 to 1.5-fold molar excess of the linker-payload over the amount of TCEP used in the reduction step.
-
Solvent Concentration: Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing, protected from light.
-
Quenching (Optional): To stop the reaction, a thiol-containing reagent like N-acetylcysteine can be added in excess (e.g., 5-fold molar excess over the linker-payload) to react with any remaining maleimide groups. Incubate for an additional 20 minutes.
Step 4: ADC Purification
Purification is essential to remove unreacted linker-payload, aggregates, and residual solvents.
-
Method Selection: Size Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller, unreacted components. Hydrophobic Interaction Chromatography (HIC) can also be used and has the added benefit of resolving different DAR species.
-
SEC Protocol:
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Load the reaction mixture onto the column.
-
Elute with PBS and collect fractions corresponding to the high molecular weight peak, which contains the ADC.
-
Pool the relevant fractions.
-
Step 5: ADC Characterization
The final ADC must be characterized to determine its concentration and average DAR, which are critical quality attributes.
-
Protein Concentration: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280).
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: This is a straightforward method to determine the average DAR. It requires measuring the absorbance of the ADC at 280 nm (protein and drug) and at the wavelength of maximum absorbance for the drug (λmax). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Formula: DAR = (ε_Ab_280 * A_drug_λmax) / (A_280 * ε_drug_λmax - A_drug_λmax * ε_drug_280)
-
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method that separates ADC species based on the number of conjugated drugs. Each additional drug molecule increases the hydrophobicity of the ADC. The resulting chromatogram will show distinct peaks corresponding to antibodies with different numbers of drugs (DAR0, DAR2, DAR4, etc.). The weighted average DAR can be calculated from the peak areas.
-
Summary of Quantitative Data
The following table provides a summary of typical parameters for the conjugation protocol. Optimization may be required for specific antibodies and payloads.
| Parameter | Recommended Range | Purpose |
| Antibody Reduction | ||
| Antibody Concentration | 5 - 10 mg/mL | To ensure efficient reaction kinetics. |
| TCEP:Antibody Molar Ratio | 2.5:1 to 5:1 | Controls the number of available thiol groups for conjugation. |
| Reduction Time | 1 - 2 hours | Allows for sufficient reduction of interchain disulfides. |
| Reduction Temperature | 37°C | Accelerates the reduction reaction. |
| Conjugation | ||
| Linker-Payload:TCEP Molar Ratio | 1.2:1 to 1.5:1 | Ensures conjugation to available thiols while minimizing excess linker. |
| DMSO Concentration | < 10% (v/v) | Prevents denaturation or aggregation of the antibody. |
| Conjugation Time | 1 - 2 hours | Allows for completion of the thiol-maleimide reaction. |
| Conjugation Temperature | Room Temperature (20-25°C) | Standard condition for stable maleimide conjugation. |
| Expected Outcome | ||
| Average DAR | 2 - 4 | A typical therapeutic window for many ADCs. |
| Purity (by SEC) | > 95% | Indicates removal of aggregates and unreacted species. |
References
Application Notes and Protocols for the Use of MC-VC-Pab-NH2 TFA in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides a detailed guide on the use of the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-NH2 (MC-VC-Pab-NH2) linker, supplied as a trifluoroacetic acid (TFA) salt, in the synthesis of ADCs.
The MC-VC-Pab-NH2 linker is a protease-cleavable linker designed for targeted drug delivery.[] It features several key components:
-
Maleimidocaproyl (MC) group: A thiol-reactive group for stable covalent attachment to cysteine residues on the antibody.[2]
-
Valine-Citrulline (VC) dipeptide: A specific substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[3] This ensures targeted release of the payload within the cancer cell.
-
p-Aminobenzylcarbamate (Pab) spacer: A self-immolative moiety that, upon cleavage of the VC dipeptide, releases the unmodified active drug.[4][5]
-
Terminal Amine (-NH2): A functional group that allows for the attachment of a wide variety of cytotoxic payloads possessing a carboxylic acid or activated ester.
This guide will cover the step-by-step process from payload conjugation to the linker, to the final synthesis, purification, and characterization of the ADC.
Mechanism of Action: Intracellular Payload Release
The targeted delivery and conditional activation of the payload are central to the design of ADCs using the MC-VC-Pab linker. The process is initiated upon the binding of the ADC to its target antigen on a cancer cell, followed by internalization.
References
- 2. m.youtube.com [m.youtube.com]
- 3. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC-VC-Pab-NH2 TFA Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides a detailed protocol for the conjugation of a drug-linker containing the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-VC-Pab) moiety to a monoclonal antibody.
The MC-VC-Pab linker is a widely used, enzymatically cleavable linker system.[1][][3] Its key features include:
-
Maleimide (MC) group: Reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, forming a stable covalent thioether bond.[][4]
-
Valine-Citrulline (VC) dipeptide: Serves as a recognition site for lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells. This ensures targeted drug release within the cancer cell.
-
p-Aminobenzylcarbamate (Pab) spacer: A self-immolative unit that, upon cleavage of the VC dipeptide, spontaneously releases the attached drug in its unmodified, active form.
-
Terminal Amine (NH2): Allows for the attachment of the cytotoxic payload.
-
Trifluoroacetic acid (TFA) salt: The linker is often supplied as a TFA salt, which associates with the free amine. TFA is a common counterion used in purification of synthetic peptides and small molecules.
This protocol will detail the steps for antibody preparation, conjugation with an MC-VC-Pab-NH2-drug construct, and subsequent purification and characterization of the resulting ADC.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Specification | Supplier (Example) |
| Monoclonal Antibody (mAb) | >95% purity | In-house or commercial |
| MC-VC-Pab-Drug | TFA salt | Various |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | |
| L-Cysteine | Sigma-Aldrich | |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich |
| Phosphate Buffered Saline (PBS) | pH 7.4 | Gibco |
| Borate Buffer | 500 mM Sodium Borate, 500 mM NaCl, pH 8.0 | In-house preparation |
| Diethylenetriaminepentaacetic acid (DTPA) | Sigma-Aldrich | |
| Desalting Columns (e.g., Sephadex G25) | Cytiva | |
| Amicon Ultra Centrifugal Filter Units | MilliporeSigma | |
| UV-Vis Spectrophotometer | Beckman Coulter | |
| HPLC System with HIC and SEC columns | Agilent, Waters |
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation. The goal is to achieve a controlled number of available thiols to obtain a desired Drug-to-Antibody Ratio (DAR).
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.
-
-
Reduction Reaction Setup:
-
In a reaction tube, add the antibody solution.
-
Add Borate buffer (pH 8.0) and DTPA solution (to chelate any trace metals that could promote re-oxidation of thiols).
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a molar excess of TCEP to the antibody solution. The exact molar ratio of TCEP to antibody needs to be optimized to achieve the desired DAR (a starting point is 2-5 molar equivalents of TCEP per antibody).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Purification of Reduced Antibody:
-
Immediately after incubation, remove excess TCEP using a desalting column (e.g., Sephadex G25) pre-equilibrated with PBS containing 1 mM DTPA.
-
Collect the protein fractions containing the reduced antibody. The thiol concentration can be determined using Ellman's reagent.
-
Protocol 2: ADC Conjugation
This protocol details the conjugation of the drug-linker to the reduced antibody.
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the MC-VC-Pab-Drug TFA salt in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the purified, reduced antibody solution, add a slight molar excess of the dissolved drug-linker. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the available thiol groups.
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to avoid antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature (or on ice) for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
To quench the reaction and cap any unreacted maleimide groups, add an excess of L-cysteine (e.g., 20-fold molar excess over the drug-linker).
-
Incubate for an additional 15-30 minutes.
-
Protocol 3: ADC Purification
Purification is crucial to remove unreacted drug-linker, quenching agent, and any aggregates.
-
Initial Purification:
-
Use a desalting column (e.g., Sephadex G25) or tangential flow filtration (TFF) to remove small molecule impurities. The buffer should be exchanged to a formulation buffer (e.g., PBS).
-
-
Chromatographic Purification (Optional but Recommended):
-
For a more homogenous product, further purification can be performed using chromatography techniques such as:
-
Size Exclusion Chromatography (SEC): To remove aggregates.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs.
-
-
Protocol 4: ADC Characterization
The final ADC product must be thoroughly characterized to ensure quality and consistency.
-
Protein Concentration:
-
Determine the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug).
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated drugs, allowing for the calculation of the average DAR and the distribution of different DAR species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the DAR.
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is the standard method to assess the level of aggregation in the final ADC product.
-
SDS-PAGE: Can be used to assess the integrity of the antibody chains after conjugation.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the experimental protocols. These values may require optimization for specific antibody and drug-linker combinations.
Table 1: Antibody Reduction Parameters
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 5-10 mg/mL | Optimal for reaction kinetics |
| TCEP:Antibody Molar Ratio | 2:1 to 5:1 | Controls the degree of disulfide reduction |
| Incubation Temperature | 37°C | Promotes efficient reduction |
| Incubation Time | 1-2 hours | Allows for sufficient reduction |
Table 2: ADC Conjugation Parameters
| Parameter | Recommended Range | Purpose |
| Drug-Linker:Thiol Molar Ratio | 1.2:1 to 1.5:1 | Ensures efficient conjugation to available thiols |
| DMSO Concentration | < 10% (v/v) | Prevents antibody denaturation |
| Reaction Temperature | 4°C to Room Temperature | Controls reaction rate |
| Reaction Time | 1 hour | Sufficient for conjugation |
| L-Cysteine:Drug-Linker Molar Ratio | 20:1 | Quenches unreacted maleimide groups |
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis and characterization.
Signaling Pathway: ADC Mechanism of Action
Caption: Mechanism of action of an ADC.
References
Application Notes and Protocols for Payload Attachment to MC-VC-Pab-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule payloads. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (MC-VC-Pab) linker is a widely utilized, enzyme-cleavable linker in ADC development. Its terminal amine (NH2), often supplied as a trifluoroacetic acid (TFA) salt, serves as a versatile attachment point for various cytotoxic payloads.
This document provides detailed application notes and protocols for the attachment of a cytotoxic payload to the MC-VC-Pab-NH2 TFA linker, the subsequent purification of the drug-linker conjugate, and its final conjugation to a monoclonal antibody.
Core Components and Their Interrelationship
The successful construction and function of an ADC hinge on the seamless interaction of its three core components: the monoclonal antibody, the linker, and the cytotoxic payload.
Application Notes and Protocols for the Use of MC-VC-Pab-NH2 TFA with MMAE Payload in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. This approach allows for the selective delivery of the toxic payload to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. A critical component of a successful ADC is the linker that connects the antibody to the payload. The MC-VC-Pab-NH2 TFA (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate, Trifluoroacetic acid salt) linker, in conjunction with the potent antimitotic agent Monomethyl Auristatin E (MMAE), is a well-established and clinically validated platform for ADC development.[1][2]
The MC-VC-Pab linker is a sophisticated system designed for controlled drug release.[3] It consists of:
-
Maleimidocaproyl (MC): A maleimide group that allows for stable, covalent conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.[1][]
-
Valine-Citrulline (VC): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures that the payload is released preferentially inside the target cancer cell.
-
p-Aminobenzylcarbamate (Pab): A self-immolative spacer that, following the enzymatic cleavage of the VC linker, spontaneously releases the unmodified, fully active MMAE payload.
MMAE is a synthetic analogue of the natural product dolastatin 10 and is a highly potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, MMAE induces cell cycle arrest at the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells. Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone agent but is ideal as a payload for targeted delivery via an ADC.
These application notes provide detailed protocols for the conjugation of MC-VC-Pab-NH2 with MMAE to a monoclonal antibody, as well as methods for the characterization and in vitro evaluation of the resulting ADC.
Data Presentation
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs constructed using the MC-VC-Pab-MMAE system.
| Parameter | Value | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | |
| In Vitro Cytotoxicity (IC50) | ||
| vc-MMAE construct in SKBR3 cells | 410.54 ± 4.9 nM | |
| vc-MMAE construct in HEK293 cells | 482.86 ± 6.4 nM | |
| Anti-CD22 Ab-MMAE in Reh cells | 143.3 ng/mL | |
| Anti-CD22 Ab-MMAE in JM1 cells | 211.0 ng/mL | |
| HB22.7–vcMMAE in NHL cell lines | 20–284 ng/ml | |
| In Vivo Efficacy | ||
| Anti-CD22-MC-vc-PAB-MMAE in Ramos xenograft model | 6.5 mg ADC/kg | |
| Anti-CD79b-MC-vc-PAB-MMAE in Ramos xenograft model | 2.5 mg ADC/kg | |
| ICAM1-MMAE in CCA tumor xenograft model | 5 mg/kg |
Table 1: Representative quantitative data for MC-VC-Pab-MMAE ADCs.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody (mAb) to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.
Materials:
-
Monoclonal antibody (in a buffer free of primary amines, e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Desalting columns
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in conjugation buffer.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.
-
Reduction Reaction: Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact ratio may need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
TCEP Removal: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with conjugation buffer. This step is critical to prevent the reduction of the maleimide group on the linker.
Protocol 2: Conjugation of MC-VC-Pab-MMAE to the Reduced Antibody
This protocol details the conjugation of the maleimide-activated linker-payload to the free thiol groups of the reduced antibody.
Materials:
-
Reduced monoclonal antibody (from Protocol 1)
-
MC-VC-Pab-MMAE
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
N-acetylcysteine (optional, for quenching)
-
Desalting columns
Procedure:
-
Drug-Linker Preparation: Immediately before use, dissolve the MC-VC-Pab-MMAE in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 1.2 to 1.5-fold molar excess of the dissolved MC-VC-Pab-MMAE to the reduced antibody solution. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 3: Characterization of the ADC - Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug-linkers.
Materials:
-
Purified ADC
-
HIC column (e.g., BioPro HIC BF)
-
Mobile Phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 2 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
Calculate the area percentage of each peak.
-
The weighted average DAR can be calculated using the following formula: DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability. This protocol is used to determine the IC50 (half-maximal inhibitory concentration) of the ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the Ag+ and Ag- cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the wells and add the different concentrations of the ADC or control antibody. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-144 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Logical relationship of ADC components.
References
Application Note and Protocols for the Purification of ADCs Synthesized with MC-VC-Pab-NH2 TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety. The maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-Pab) linker is a widely used, enzyme-cleavable linker designed to be stable in systemic circulation and release the payload upon internalization into target cancer cells.
The synthesis of the linker-payload, in this case, utilizing MC-VC-Pab-NH2, often involves the use of trifluoroacetic acid (TFA) during cleavage and purification steps. Residual TFA can form salts with the final ADC product, potentially impacting its stability, biological activity, and analytical characterization. Therefore, a robust purification strategy is essential to remove process-related impurities, including unconjugated antibody, excess linker-payload, aggregated species, and residual TFA, to yield a final ADC product with the desired purity, homogeneity, and drug-to-antibody ratio (DAR).
This document provides detailed protocols and guidelines for the purification of ADCs synthesized using the MC-VC-Pab-NH2 TFA linker-payload, focusing on common and effective chromatography techniques.
Purification Strategy Overview
A multi-step purification strategy is typically employed to address the various impurities generated during the ADC conjugation reaction. The general workflow involves initial impurity removal followed by fine purification to isolate the desired ADC species.
Application Notes and Protocols for Creating a Homogeneous Antibody-Drug Conjugate (ADC) with MC-VC-Pab-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small-molecule drugs.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.[2] The field is increasingly moving towards the development of homogeneous ADCs with a defined drug-to-antibody ratio (DAR) to ensure batch-to-batch consistency and improve the therapeutic window.[1][3]
This document provides detailed protocols for the creation of a homogeneous ADC using the cleavable linker, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-VC-Pab-NH2). This linker system is designed for site-specific conjugation to thiol groups (e.g., from engineered cysteine residues) on an antibody.[] The Valine-Citrulline (VC) dipeptide is specifically cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells, ensuring targeted payload release within the cancer cell. The p-Aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, facilitating the efficient release of the unmodified payload.
Principle of the Method
The creation of a homogeneous ADC using MC-VC-Pab-NH2 involves a multi-step process that relies on site-specific conjugation chemistry. To achieve homogeneity, the antibody must first be engineered to introduce a specific number of reactive thiol groups at defined locations. This is commonly achieved by introducing cysteine residues via site-directed mutagenesis.
The process begins with the reduction of the engineered interchain disulfide bonds or the de-capping of cysteine-glutathione adducts to expose the free thiol groups. The maleimide group of the pre-prepared linker-payload construct then reacts specifically with these thiol groups to form a stable thioether bond. The terminal amine (-NH2) of the MC-VC-Pab-NH2 linker is first conjugated to a cytotoxic payload containing a reactive carboxylic acid group.
Following the conjugation reaction, the resulting ADC is internalized by the target cancer cell. Inside the cell, the ADC is trafficked to the lysosome, where Cathepsin B cleaves the VC dipeptide. This cleavage initiates a 1,6-elimination reaction through the PAB spacer, leading to the release of the active cytotoxic drug.
Diagrams
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| Engineered Monoclonal Antibody (mAb) | HPLC System (with HIC and SEC columns) |
| MC-VC-Pab-Payload Construct | Mass Spectrometer (e.g., Q-TOF) |
| Tris(2-carboxyethyl)phosphine (TCEP) | Tangential Flow Filtration (TFF) System |
| L-Arginine | UV-Vis Spectrophotometer |
| Polysorbate 20 | SDS-PAGE Gel Electrophoresis System |
| Sodium Chloride (NaCl) | Centrifugal Concentrators |
| N-acetylcysteine | pH Meter |
| Histidine Buffer | Stir plate and stir bars |
| Acetic Acid | Pipettes and sterile consumables |
| Dimethyl sulfoxide (DMSO) | - |
Protocol 1: Antibody Reduction
This protocol assumes the use of an antibody with engineered cysteine residues.
-
Buffer Preparation: Prepare a reaction buffer (e.g., 50 mM Histidine, 150 mM NaCl, pH 7.4).
-
Antibody Preparation: Thaw the engineered mAb and buffer exchange into the reaction buffer. Adjust the final concentration to 5-10 mg/mL.
-
Reducing Agent Preparation: Prepare a fresh stock solution of 10 mM TCEP in the reaction buffer.
-
Reduction Reaction: Add TCEP to the antibody solution to a final molar excess of 2-5 fold over the engineered thiols.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Cooling: After incubation, place the reaction mixture on ice to slow down the reaction. The reduced antibody should be used immediately in the conjugation step.
Protocol 2: ADC Conjugation
-
Linker-Payload Preparation: Dissolve the MC-VC-Pab-Payload construct in DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution. A molar excess of 1.5-3 fold of linker-payload per thiol is recommended as a starting point. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
Quenching: To quench any unreacted maleimide groups, add a 5-fold molar excess of N-acetylcysteine (relative to the initial linker-payload amount). Incubate for an additional 20-30 minutes at room temperature.
Protocol 3: ADC Purification
Purification is critical to remove unreacted linker-payload, quenching agent, and any protein aggregates.
-
Method Selection: Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) are commonly used methods. TFF is highly scalable.
-
TFF Protocol:
-
Equilibrate the TFF system with a formulation buffer (e.g., 20 mM Histidine, 5% Sucrose, pH 6.0).
-
Load the quenched reaction mixture into the system.
-
Perform diafiltration against 8-10 diavolumes of the formulation buffer to remove small molecule impurities.
-
Concentrate the ADC to the desired final concentration (e.g., 10-20 mg/mL).
-
-
Sterile Filtration: Filter the purified ADC through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the final homogeneous ADC at 2-8°C for short-term use or at -80°C for long-term storage.
Characterization of the Homogeneous ADC
Thorough characterization is essential to confirm the homogeneity, purity, and stability of the ADC.
Method 1: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drugs, as the payload typically increases the hydrophobicity of the antibody.
-
Column: Use a suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.
-
Gradient: Run a linear gradient from 0% B to 100% B over 30 minutes.
-
Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR values. For a homogeneous ADC, a single dominant peak corresponding to the target DAR should be observed. The peak areas can be used to calculate the average DAR.
Method 2: Purity and Aggregation Analysis by SEC-HPLC
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.
-
Column: Use a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5-1.0 mL/min.
-
Analysis: The primary peak represents the monomeric ADC. High molecular weight species (aggregates) will elute earlier, while fragments will elute later. Purity is typically expressed as the percentage of the main monomer peak area.
Method 3: Identity and Homogeneity Confirmation by Mass Spectrometry
Mass spectrometry (MS) provides an accurate mass measurement of the intact ADC and its subunits, confirming successful conjugation and homogeneity.
-
Sample Preparation: Desalt the ADC sample. For subunit analysis, the ADC can be reduced to separate heavy and light chains.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF.
-
Analysis:
-
Intact Mass: The mass of the intact ADC will confirm the total number of conjugated payloads. A homogeneous ADC will show a single major species with the expected mass.
-
Subunit Mass: Analysis of the reduced heavy and light chains can confirm the location of the conjugation site.
-
Data Presentation
Table 1: Summary of Expected ADC Characteristics
| Parameter | Method | Expected Result for Homogeneous ADC (e.g., DAR=2) |
| Average DAR | HIC-HPLC / MS | 1.9 - 2.1 |
| Purity (Monomer %) | SEC-HPLC | > 98% |
| Aggregates (%) | SEC-HPLC | < 2% |
| Identity (Intact Mass) | Mass Spectrometry | Expected Mass ± 2 Da |
| Free Drug-Linker | Reversed-Phase HPLC | < 0.1% |
| Endotoxin | LAL Assay | < 0.5 EU/mg |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low DAR | Incomplete antibody reduction. | Increase TCEP concentration or incubation time. |
| Hydrolysis of maleimide group. | Use freshly prepared linker-payload; control pH. | |
| High DAR / Heterogeneity | Non-specific conjugation. | Ensure antibody has defined, engineered cysteine sites. |
| Over-reduction of native disulfides. | Optimize TCEP concentration and reduction time. | |
| High Aggregation | High concentration of DMSO. | Keep DMSO concentration below 10%. |
| Hydrophobic nature of payload. | Add excipients like L-Arginine or Polysorbate 20. | |
| Unsuccessful purification. | Optimize TFF/SEC purification protocol. | |
| Unreacted Antibody | Insufficient linker-payload. | Increase molar excess of linker-payload in conjugation. |
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of MC-VC-PAB-NH2 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetics. An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicities. This document provides detailed application notes and protocols for the determination of the DAR for ADCs utilizing a Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (MC-VC-PAB) linker conjugated to a payload terminating in a primary amine (-NH2).
The MC-VC-PAB linker is a cathepsin B-cleavable linker system designed to be stable in systemic circulation and release the cytotoxic payload upon internalization into target tumor cells. The protocols outlined below describe the use of Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of these ADCs.
Principles of DAR Determination
The determination of DAR for cysteine-linked ADCs, such as those utilizing the MC linker which conjugates to free thiols on the antibody, typically involves separating the different drug-loaded species. The average DAR is then calculated based on the relative abundance of each species.
-
Hydrophobic Interaction Chromatography (HIC): This non-denaturing technique separates ADC species based on their hydrophobicity.[1] The conjugation of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity. Therefore, species with a higher DAR will be more hydrophobic and elute later from the HIC column.[2][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to determine the DAR of both intact and reduced ADCs. For reduced ADCs, the antibody is treated with a reducing agent to break the interchain disulfide bonds, separating the light and heavy chains. RP-HPLC then separates the unconjugated and conjugated light and heavy chains based on their hydrophobicity.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides a direct measurement of the mass of the different ADC species. By comparing the mass of the conjugated antibody species to the unconjugated antibody, the number of conjugated drug-linker molecules can be precisely determined.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol is designed for the analysis of intact ADCs to determine the distribution of different DAR species.
3.1.1. Materials and Reagents
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8, with 5% Isopropanol
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol
-
HIC Column: BioPro HIC BF, 4 µm, 100 x 4.6 mm ID or equivalent
3.1.2. Instrumentation
-
HPLC system with a UV detector
3.1.3. Method
| Parameter | Condition |
| Column | BioPro HIC BF (4 µm) 100 x 4.6 mm ID |
| Mobile Phase A | 1.5 M (NH4)2SO4, 50 mM NaH2PO4-Na2HPO4 (pH 6.8), 5% IPA |
| Mobile Phase B | 50 mM NaH2PO4-Na2HPO4 (pH 6.8), 20% IPA |
| Gradient | 30% to 80% B over 40 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
3.1.4. Data Analysis
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the percentage of the total peak area for each DAR species.
-
Calculate the average DAR using the following formula:
Average DAR = Σ (% Area of each DAR species × DAR value) / 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol for Reduced ADC
This protocol is for the analysis of reduced ADCs to determine the drug load on the light and heavy chains.
3.2.1. Sample Preparation: ADC Reduction
-
To 100 µg of the ADC sample, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37 °C for 30 minutes to ensure complete reduction of the interchain disulfide bonds.
3.2.2. Materials and Reagents
-
Reduced ADC sample
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC Column: PLRP-S, 1000 Å, 8 µm, 50 x 2.1 mm or equivalent
3.2.3. Instrumentation
-
HPLC system with a UV detector
3.2.4. Method
| Parameter | Condition |
| Column | PLRP-S, 1000 Å, 8 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 60% B over 30 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
3.2.5. Data Analysis
-
Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-D1, HC-D2, HC-D3, etc.).
-
Calculate the weighted peak area for the light and heavy chains.
-
Calculate the average DAR using the following formula:
Average DAR = 2 × (Σ Weighted Peak Area of Light Chain + Σ Weighted Peak Area of Heavy Chain) / 100
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Intact and Reduced ADC
This protocol provides a general workflow for the analysis of both intact and reduced ADCs by LC-MS.
3.3.1. Sample Preparation
-
Intact ADC: Dilute the ADC sample to 1 mg/mL in 0.1% formic acid in water.
-
Reduced ADC: Follow the reduction protocol described in section 3.2.1.
3.3.2. Instrumentation
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
3.3.3. LC Method
| Parameter | Condition |
| Column | Acquity UPLC BEH C4, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60 °C |
| Injection Volume | 5 µL |
3.3.4. MS Method
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 500 - 4000 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
3.3.5. Data Analysis
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Identify the mass of the unconjugated antibody (DAR0) and the masses of the drug-loaded species.
-
Calculate the mass of the drug-linker.
-
Determine the number of conjugated drug-linkers for each species by dividing the mass difference from the unconjugated antibody by the mass of the drug-linker.
-
Calculate the average DAR based on the relative abundance of each species from the deconvoluted spectrum.
Data Presentation
The quantitative data obtained from the chromatographic and mass spectrometric analyses should be summarized in clear and structured tables for easy comparison.
Table 1: HIC-HPLC Data for DAR Calculation
| DAR Species | Retention Time (min) | Peak Area | % of Total Area | Weighted Area (% Area x DAR) |
| DAR0 | 10.2 | 150,000 | 15 | 0 |
| DAR2 | 15.5 | 350,000 | 35 | 70 |
| DAR4 | 19.8 | 400,000 | 40 | 160 |
| DAR6 | 23.1 | 80,000 | 8 | 48 |
| DAR8 | 25.7 | 20,000 | 2 | 16 |
| Total | 1,000,000 | 100 | 294 | |
| Average DAR | 2.94 |
Table 2: RP-HPLC Data for Reduced ADC DAR Calculation
| Chain Species | Retention Time (min) | Peak Area | % of Total Area | Weighted Area |
| Light Chain (LC) | 12.3 | 200,000 | 40 | 0 |
| Light Chain + 1 Drug (LC1) | 14.8 | 300,000 | 60 | 60 |
| Total Light Chain | 500,000 | 100 | 60 | |
| Heavy Chain (HC) | 18.5 | 100,000 | 20 | 0 |
| Heavy Chain + 1 Drug (HC1) | 20.1 | 250,000 | 50 | 50 |
| Heavy Chain + 2 Drugs (HC2) | 21.7 | 150,000 | 30 | 60 |
| Total Heavy Chain | 500,000 | 100 | 110 | |
| Average DAR | 3.4 |
Calculation: Average DAR = 2 * (60 + 110) / 100 = 3.4
Table 3: LC-MS Data for Intact ADC DAR Calculation
| DAR Species | Observed Mass (Da) | Calculated Mass (Da) | Abundance (%) |
| DAR0 | 148,000 | 148,000 | 10 |
| DAR2 | 150,400 | 150,400 | 30 |
| DAR4 | 152,800 | 152,800 | 45 |
| DAR6 | 155,200 | 155,200 | 12 |
| DAR8 | 157,600 | 157,600 | 3 |
| Average DAR | 3.56 |
Assuming a drug-linker mass of 1200 Da.
Visualizations
Experimental Workflow
Caption: Experimental workflow for DAR determination.
ADC Intracellular Trafficking and Payload Release
Caption: ADC internalization and payload release pathway.
Conclusion
The accurate determination of the Drug-to-Antibody Ratio is paramount for the successful development of Antibody-Drug Conjugates. The protocols detailed in this application note provide robust and reliable methods for characterizing ADCs constructed with the MC-VC-PAB-NH2 linker-payload system. Hydrophobic Interaction Chromatography, Reversed-Phase HPLC, and LC-MS offer orthogonal approaches to not only determine the average DAR but also to understand the distribution of different drug-loaded species. The selection of the most appropriate method will depend on the specific requirements of the analysis and the available instrumentation. By following these detailed protocols, researchers, scientists, and drug development professionals can ensure the consistent quality and optimal performance of their ADC candidates.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of MC-VC-Pab-NH2 TFA-Containing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Antibody-Drug Conjugates (ADCs) that incorporate the MC-VC-Pab-NH2 TFA linker. The protocols detailed herein are designed to assess the cytotoxicity, bystander effect, and apoptotic activity of such ADCs, providing critical data for preclinical development and candidate selection.
Introduction to this compound Linker in ADCs
The MC-VC-Pab-NH2 (Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate) linker is a crucial component in the design of modern ADCs. It is a cleavable linker system designed for targeted drug delivery. The valine-citrulline (VC) dipeptide is specifically cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells. This targeted cleavage mechanism ensures the release of the cytotoxic payload within the cancer cell, thereby maximizing efficacy while minimizing systemic toxicity.[1] The p-aminobenzylcarbamate (Pab) acts as a self-immolative spacer, which rapidly releases the active drug molecule following the cleavage of the dipeptide.[2] The maleimide (MC) group allows for stable conjugation to the antibody via thiol groups.
Mechanism of Action
The therapeutic action of an ADC utilizing the MC-VC-Pab linker follows a multi-step process. The ADC first binds to a specific antigen on the surface of a target cancer cell.[3] This ADC-antigen complex is then internalized, typically via endocytosis.[4] Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the valine-citrulline linker.[5] This cleavage initiates the self-immolation of the PABC spacer, releasing the potent cytotoxic payload into the cytoplasm. The payload then exerts its cell-killing effect, often by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.
Figure 1. Mechanism of action for an ADC with a cleavable linker.
Experimental Protocols
A comprehensive in vitro evaluation of an ADC involves a series of assays to determine its efficacy and mechanism of action. The following protocols outline key experiments for assessing cytotoxicity, the bystander effect, and apoptosis.
In Vitro Cytotoxicity Assay
This assay is fundamental for determining the potency of the ADC against antigen-positive and antigen-negative cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC stock solution
-
Unconjugated antibody (Isotype control)
-
Free cytotoxic payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for anti-tubulin agents).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Data Presentation:
| Treatment Group | Cell Line | IC50 (nM) |
| ADC | Ag+ | Value |
| ADC | Ag- | Value |
| Free Payload | Ag+ | Value |
| Free Payload | Ag- | Value |
| Unconjugated Antibody | Ag+ | > Highest Concentration Tested |
| Unconjugated Antibody | Ag- | > Highest Concentration Tested |
Table 1. Example of IC50 data from a cytotoxicity assay.
Bystander Effect Assay
The bystander effect is the ability of a cytotoxic payload, released from a target cell, to kill neighboring antigen-negative cells. This is particularly important for treating heterogeneous tumors.
Principle: This assay directly assesses the killing of antigen-negative cells when they are cultured together with antigen-positive cells in the presence of the ADC.
Materials:
-
Ag+ and Ag- cell lines (the Ag- cell line should express a fluorescent protein like GFP for distinction)
-
Complete cell culture medium
-
ADC, isotype control ADC, and free payload
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Also, seed monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC, isotype control, and free payload.
-
Incubation: Incubate the plate for 72-120 hours.
-
Quantification: Assess the viability of the GFP-expressing Ag- cells using fluorescence microscopy or a high-content imager to count the number of viable fluorescent cells.
-
Data Analysis: Plot the percentage of viable Ag- cells against the ADC concentration in both monoculture and co-culture settings to determine the extent of bystander killing.
Data Presentation:
| Condition | Ag- Cell Viability (%) at [X] nM ADC |
| Ag- Monoculture | Value |
| Co-culture (1:1 Ag+:Ag-) | Value |
| Co-culture (1:3 Ag+:Ag-) | Value |
| Co-culture (3:1 Ag+:Ag-) | Value |
Table 2. Example data from a co-culture bystander assay.
Principle: This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Materials:
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
ADC and isotype control ADC
-
6-well and 96-well plates
-
Centrifuge and sterile filters (0.22 µm)
Protocol:
-
Generate Conditioned Medium: Seed Ag+ cells in 6-well plates. After adherence, treat the cells with a high concentration of the ADC (e.g., 10x IC50) or isotype control for 48-72 hours.
-
Collect and Filter: Collect the supernatant (conditioned medium) and filter it through a 0.22 µm sterile filter to remove any cells or debris.
-
Treat Bystander Cells: Seed Ag- cells in a 96-well plate. After adherence, replace the medium with the collected conditioned medium (undiluted or serially diluted).
-
Incubation and Quantification: Incubate for 48-72 hours and then assess the viability of the Ag- cells using an MTT assay as described in section 2.1.
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from control-treated Ag+ cells.
Data Presentation:
| Conditioned Medium Source | Ag- Cell Viability (%) |
| Untreated Ag+ Cells | Value |
| Isotype Control-Treated Ag+ Cells | Value |
| ADC-Treated Ag+ Cells | Value |
Table 3. Example data from a conditioned medium transfer assay.
Apoptosis Assay
This assay determines if the ADC induces cell death via apoptosis.
Principle: The Annexin V-FITC/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide is a fluorescent dye that cannot cross the membrane of live cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Target cell line
-
ADC and control treatments
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat them with the ADC at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Data Presentation:
| Treatment | Concentration (nM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | - | Value | Value | Value |
| ADC | IC50/2 | Value | Value | Value |
| ADC | IC50 | Value | Value | Value |
| ADC | 2x IC50 | Value | Value | Value |
Table 4. Example data from an apoptosis assay.
Experimental Workflow and Data Interpretation
The in vitro evaluation of an ADC is a stepwise process, starting with broad cytotoxicity screening and moving towards more mechanistic assays.
Figure 2. Overall experimental workflow for in vitro ADC evaluation.
Logical Relationship for Data Interpretation:
A successful ADC candidate with a MC-VC-Pab-NH2 linker should exhibit the following characteristics in these in vitro assays:
-
High Potency and Selectivity: A significantly lower IC50 value in antigen-positive cells compared to antigen-negative cells.
-
Effective Bystander Killing: A noticeable decrease in the viability of antigen-negative cells in co-culture or when treated with conditioned medium from ADC-treated antigen-positive cells.
-
Induction of Apoptosis: A dose-dependent increase in the percentage of apoptotic cells upon ADC treatment.
Figure 3. Logical relationship for interpreting in vitro assay data.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Preclinical Animal Studies of MC-VC-Pab-NH2 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal model studies involving Antibody-Drug Conjugates (ADCs) that utilize the MC-VC-Pab-NH2 linker. This linker system, composed of a maleimidocaproyl (MC) spacer, a cathepsin-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl (Pab) group, is a cornerstone in the development of targeted cancer therapies. The terminal amine (NH2) allows for the attachment of various cytotoxic payloads. This document offers detailed protocols for key preclinical experiments and presents quantitative data from various studies in a standardized format to facilitate comparison and aid in the design of future research.
Introduction to MC-VC-Pab-NH2 ADCs
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug.[1] The MC-VC-Pab-NH2 linker is a crucial component that ensures the stability of the ADC in circulation and facilitates the specific release of the cytotoxic payload within the target cancer cells.[2][3]
The mechanism of action for an ADC utilizing this linker involves several steps. First, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[1] Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[1] Once inside the cell, the complex is trafficked to the lysosome, an organelle containing various enzymes. Within the acidic environment of the lysosome, proteases such as cathepsin B recognize and cleave the valine-citrulline dipeptide of the linker. This cleavage event triggers a cascade that leads to the self-immolation of the PAB spacer, ultimately releasing the active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effects, for example, by disrupting microtubules, leading to cell cycle arrest and apoptosis.
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize quantitative data from various preclinical animal model studies that have evaluated the efficacy of ADCs employing the MC-VC-Pab linker. These tables are designed to provide a comparative overview of the anti-tumor activity of these ADCs across different cancer models, antibodies, and dosing regimens.
Table 1: In Vivo Efficacy of MC-VC-Pab-MMAE ADCs in Xenograft Models
| Antibody Target | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| CD22 | Ramos (NHL) | Mice | 6.5 mg/kg, single dose | Significant tumor growth inhibition | |
| CD79b | Ramos (NHL) | Mice | 2.5 mg/kg, single dose | Significant tumor growth inhibition | |
| ICAM1 | Cholangiocarcinoma (CCA) | Mice | 5 mg/kg, every 3 days | 62% TGI | |
| CD30 | Karpas-299 | SCID Mice | 0.25 or 0.5 mg/kg, every 4 days for 4 injections (DAR 4 and 8) | Dose-dependent tumor regression | |
| CD30 | Karpas-299 | SCID Mice | 1.0 mg/kg, single dose (DAR 2, 4, and 8) | Tumor regression | |
| HER2 | NCI-N87 (Gastric) | NOD/SCID Mice | 10 mg/kg, single dose | Tumor regression | |
| TROP2 | BxPC3 (Pancreatic) | Mice | 2 mg/kg, single dose | Complete tumor clearance |
Table 2: Pharmacokinetic Parameters of MC-VC-Pab-MMAE ADCs in Preclinical Models
| ADC | Animal Model | Key Findings | Reference |
| Trastuzumab-vc-MMAE | Mice | Following a 10 mg/kg IV dose, the ADC showed prolonged exposure in tumors. | |
| Pinatuzumab vedotin | Mice | Unconjugated MMAE levels in blood were significantly higher than in plasma, indicating RBC partitioning. The blood-to-plasma AUC ratio was 4.21. | |
| RC48-ADC | Rats | The ADC showed linear pharmacokinetics in the dose range of 4-8 mg/kg. | |
| cAC10-MMAE (DAR 2, 4, 8) | Mice | ADCs with lower DAR (2 and 4) had slower clearance and longer half-lives compared to DAR 8. |
Experimental Protocols
The following are detailed protocols for key experiments commonly performed in the preclinical evaluation of MC-VC-Pab-NH2 ADCs in animal models.
Protocol 1: In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol outlines the general procedure for assessing the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Human cancer cell line of interest
-
MC-VC-Pab-NH2 ADC and vehicle control
-
Calipers for tumor measurement
-
Sterile PBS and Matrigel (optional)
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 2-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC and controls (e.g., vehicle, isotype control ADC) via the appropriate route (typically intravenous injection into the tail vein).
-
-
Continued Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a specified size or after a predetermined period.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Protocol 2: Pharmacokinetic Analysis of ADCs in Mice
This protocol describes the procedure for evaluating the pharmacokinetic profile of an ADC in mice.
Materials:
-
Mice (CD-1 or other appropriate strain)
-
MC-VC-Pab-NH2 ADC
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Equipment for blood collection (e.g., from tail vein or retro-orbital sinus)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)
Procedure:
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.
-
-
Serial Blood Collection:
-
At predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose), collect blood samples.
-
Collect blood into microcentrifuge tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Process the blood to obtain plasma by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Quantification of ADC Analytes:
-
Total Antibody: Use an ELISA to quantify the total antibody concentration. Coat a 96-well plate with an anti-human IgG Fc antibody. Add diluted plasma samples, followed by a detection antibody (e.g., HRP-conjugated anti-human IgG Fab).
-
Conjugated ADC: Use an ELISA to quantify the concentration of the conjugated ADC. Coat the plate with the target antigen. Add diluted plasma samples, followed by a detection antibody against the payload (e.g., anti-MMAE antibody) and a secondary HRP-conjugated antibody.
-
Unconjugated Payload: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload in the plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) for each analyte.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to preclinical studies of MC-VC-Pab-NH2 ADCs.
Caption: Mechanism of action of a MC-VC-Pab-NH2 ADC.
Caption: Experimental workflow for preclinical ADC evaluation.
Caption: Signaling pathway of MMAE-induced apoptosis.
References
Application Notes and Protocols for Custom ADC Development using MC-VC-Pab-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The MC-VC-Pab-NH2 TFA linker is a state-of-the-art, cleavable linker system designed for the development of highly effective and specific ADCs.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of custom ADCs. It covers the entire workflow, from the initial attachment of a custom payload to the linker, followed by the conjugation of the drug-linker construct to the antibody, and finally, the characterization and analysis of the resulting ADC.
The MC-VC-Pab-NH2 linker is comprised of three key components:
-
MC (Maleimidocaproyl): A maleimide-containing group that enables covalent attachment to the thiol groups of reduced cysteine residues on the antibody.[1][2][]
-
VC (Valine-Citrulline): A dipeptide motif that serves as a cleavage site for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2] This enzymatic cleavage ensures targeted payload release within the cancer cell.
-
Pab (p-aminobenzylcarbamate): A self-immolative spacer that, following VC cleavage, spontaneously releases the unmodified payload.
-
NH2 (Amine): A terminal primary amine group that serves as a versatile attachment point for a wide variety of custom payloads possessing a carboxylic acid or an activated ester functional group.
Data Presentation: Quantitative Analysis of ADCs with Val-Cit Linkers
The following tables summarize key quantitative data for ADCs developed using the Val-Cit linker system, providing a reference for expected performance characteristics.
| Parameter | ADC System | Value | Key Findings | References |
| Drug-to-Antibody Ratio (DAR) | Trastuzumab-MC-VC-Pab-MMAE | Avg. DAR ~3.2 | Cysteine-based conjugation typically yields a heterogeneous mixture with an average DAR of 2 to 4. | |
| Site-specific conjugation | DAR = 2 or 4 | Engineered antibodies can produce more homogeneous ADCs with a defined DAR. | ||
| High-DAR ADCs | DAR up to 10 | Novel conjugation technologies are enabling the development of ADCs with higher drug loading. | ||
| In Vitro Cytotoxicity (IC50) | Trastuzumab-MC-VC-Pab-MMAE on HER2+ cells | 8.8 - 14.3 pM | Demonstrates potent, target-specific cell-killing activity. | |
| cBu-Cit linker ADC | Similar to Val-Cit ADC | Novel peptide linkers show comparable in vitro potency to the established Val-Cit system. | ||
| ADCs on antigen-negative cells | >500 nM | High IC50 values in antigen-negative cells indicate low off-target toxicity. | ||
| In Vitro Plasma Stability | Val-Cit linker ADC in human plasma | t1/2 > 230 days | Val-Cit linkers are generally highly stable in human plasma, minimizing premature drug release. | |
| Val-Cit linker ADC in mouse plasma | Unstable (hydrolyzed within 1h) | The Val-Cit linker is known to be unstable in mouse plasma due to the presence of carboxylesterase 1C. | ||
| EVCit linker ADC in mouse plasma | Highly stable (>28 days) | Modified tripeptide linkers like EVCit can overcome the instability of Val-Cit in mouse models. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and characterization of a custom ADC using the this compound linker.
Protocol 1: Attachment of a Custom Payload to this compound
This protocol describes the conjugation of a custom payload containing a carboxylic acid to the terminal amine of the MC-VC-Pab-NH2 linker using EDC/NHS chemistry to form a stable amide bond.
Materials:
-
This compound
-
Custom payload with a carboxylic acid group
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or hydroxylamine
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Lyophilizer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Reactants:
-
Allow this compound, EDC, and NHS/sulfo-NHS to equilibrate to room temperature before opening.
-
Dissolve the custom payload (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt and facilitate the reaction.
-
-
Activation of the Carboxylic Acid Payload:
-
In a separate reaction vessel, dissolve the carboxylic acid-containing payload (1.0 equivalent) in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS or sulfo-NHS (1.5 equivalents) to the payload solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester intermediate.
-
-
Conjugation to the Linker:
-
Add the activated payload solution to the solution of MC-VC-Pab-NH2 in DMF.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Stir the reaction at room temperature for 2-4 hours or overnight. Monitor the reaction progress by LC-MS.
-
-
Quenching the Reaction:
-
Upon completion, quench any unreacted NHS esters by adding the Quenching Solution and incubating for 15 minutes.
-
-
Purification of the Drug-Linker Conjugate:
-
Purify the crude reaction mixture by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired drug-linker conjugate.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final MC-VC-Pab-Payload conjugate by LC-MS. The expected mass will be the sum of the masses of the payload and the MC-VC-Pab-NH linker, minus the mass of water.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol details the partial reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the maleimide-activated drug-linker.
Materials:
-
Monoclonal antibody (mAb) of choice in a suitable buffer (e.g., PBS, pH 7.4)
-
MC-VC-Pab-Payload conjugate (from Protocol 1)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution: N-acetylcysteine
-
Purification/desalting columns (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Partial Reduction of the Antibody:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio may need to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the MC-VC-Pab-Payload conjugate in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the drug-linker.
-
-
Purification of the ADC:
-
Following the conjugation reaction, remove the unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the eluate containing the purified ADC.
-
Protocol 3: Characterization of the Final ADC
This protocol outlines the key analytical methods for characterizing the purified ADC to determine its critical quality attributes.
Materials:
-
Purified ADC (from Protocol 2)
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Protein Concentration Measurement:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
-
Drug-to-Antibody Ratio (DAR) Analysis by HIC:
-
HIC is used to separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) based on the hydrophobicity conferred by the conjugated drug-linker.
-
Analyze the purified ADC on an HIC column and determine the relative abundance of each species to calculate the average DAR.
-
-
Mass Confirmation by LC-MS:
-
Analyze the intact or reduced ADC by LC-MS to confirm the mass of the antibody and the conjugated drug-linker. This provides a direct measurement of the DAR and confirms the integrity of the conjugate.
-
-
Aggregation Analysis by SEC:
-
Analyze the purified ADC by SEC to assess the presence of high molecular weight species (aggregates). An increase in aggregation compared to the unconjugated antibody should be minimal.
-
-
In Vitro Cytotoxicity Assay:
-
Determine the in vitro potency of the ADC by performing a cell-based cytotoxicity assay (e.g., MTT or CellTiter-Glo) on a target antigen-positive cancer cell line and a negative control cell line. This will determine the IC50 value and confirm the target-specific killing activity.
-
Visualizations
Signaling Pathway of ADC Action
Caption: Mechanism of action for a cleavable linker ADC.
Experimental Workflow for Custom ADC Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MC-VC-Pab-NH2 TFA Conjugation
Welcome to the technical support center for optimizing the conjugation of MC-VC-Pab-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide: Common Issues in this compound Conjugation
This guide addresses the most frequently encountered issues during the conjugation of the MC-VC-Pab-NH2 linker to thiol-containing molecules, such as reduced antibodies, to form antibody-drug conjugates (ADCs).
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Low Conjugation Yield
Question: My final conjugate has a low average Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I improve my conjugation efficiency?
Answer: A low DAR is a common problem that can arise from several factors throughout the conjugation process. Below is a systematic guide to help you identify and resolve the root cause.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Suboptimal Reaction pH | Maintain the reaction buffer pH in the optimal range of 6.5-7.5.[1][2] | The thiol-maleimide reaction is most efficient and specific within this pH range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Below pH 6.5, the reaction rate decreases significantly as the thiol is less likely to be in its reactive thiolate form.[2] Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues) and is more susceptible to hydrolysis, both of which reduce the desired conjugation. |
| MC-VC-Pab-NH2 Linker Hydrolysis | Prepare the linker-drug solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Add it to the aqueous reaction buffer containing the protein just before starting the conjugation. | The maleimide group on the linker is prone to hydrolysis in aqueous solutions, especially at higher pH. This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols. Minimizing its exposure to the aqueous buffer before the protein is present is crucial. |
| Oxidation of Free Thiols | Degas buffers before use and consider adding a chelating agent like 1-5 mM EDTA to the reaction buffer. | Free thiol (sulfhydryl) groups on the protein are susceptible to oxidation, forming disulfide bonds that cannot react with the maleimide linker. EDTA chelates metal ions that can catalyze this oxidation. |
| Incorrect Stoichiometry | Increase the molar excess of the MC-VC-Pab-NH2 linker-payload relative to the protein. A 10-20 fold molar excess is a common starting point for protein labeling. | A sufficient excess of the linker-drug is needed to drive the reaction to completion. The optimal ratio may need to be determined empirically, especially for larger molecules where steric hindrance can be a factor. |
| Inefficient Protein Reduction (for Antibodies) | Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time/temperature. Crucially, the reducing agent must be removed completely before adding the maleimide linker. | For ADCs formed via cysteine conjugation, interchain disulfide bonds in the antibody must be reduced to generate free thiols. Incomplete reduction is a primary cause of low DAR. Any remaining reducing agent will react with the maleimide linker, quenching it before it can conjugate to the antibody. |
Issue 2: ADC Aggregation During or After Conjugation
Question: I am observing precipitation or aggregation of my protein-drug conjugate. What can I do to prevent this?
Answer: Aggregation is often caused by the increased hydrophobicity of the conjugate after attaching multiple drug-linker molecules.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| High Hydrophobicity of the Conjugate | Optimize the DAR to the lowest effective level. Consider using a more hydrophilic linker if possible, for example, by incorporating polyethylene glycol (PEG) spacers. | High DARs, especially with hydrophobic payloads, can lead to intermolecular hydrophobic interactions that cause aggregation. |
| Suboptimal Buffer Conditions | Include additives in the buffer that can help maintain protein stability, such as arginine or polysorbate. Screen different buffer formulations, such as citrate or histidine buffers, which may offer better stability for your specific ADC. | The optimal buffer for conjugation may not be the optimal buffer for the final ADC's stability. A buffer exchange step after conjugation into a formulation buffer is often necessary. |
| High Protein Concentration | Perform the conjugation at a lower protein concentration. | High concentrations can increase the likelihood of intermolecular interactions and aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer composition for the maleimide-thiol conjugation?
A1: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the recommended pH range of 6.5-7.5. It is critical to ensure the buffer is free of any extraneous primary/secondary amines or thiol-containing compounds (e.g., DTT, 2-mercaptoethanol). We also recommend adding 1-5 mM EDTA to prevent the oxidation of free thiols on your protein.
Q2: How should I prepare and store the this compound linker?
A2: The this compound linker should be stored at -20°C or -80°C in a dry, inert atmosphere, protected from light and moisture. For conjugation, aqueous solutions of the maleimide-containing linker should be made immediately before use. It is best practice to dissolve the linker in a dry, water-miscible organic solvent such as DMSO or DMF and then add the required amount to the aqueous reaction buffer containing the protein to be conjugated.
Q3: My protein has an N-terminal cysteine. Are there any special considerations?
A3: Yes. When conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the newly formed thiosuccinimide ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH. To minimize this, perform the conjugation at a more acidic pH (e.g., pH 6.5) to keep the N-terminal amine protonated and less nucleophilic.
Q4: How long should I run the conjugation reaction and at what temperature?
A4: A good starting point for the conjugation reaction is 1 to 2 hours at room temperature (20-25°C), protected from light. However, the optimal time and temperature may vary depending on the specific reactants and should be determined empirically by monitoring the reaction progress.
Q5: How can I purify my final conjugate?
A5: The choice of purification method depends on the properties of your conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted linker-drug molecules.
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large protein conjugates.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate different DAR species and unconjugated protein.
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Can provide higher resolution purification.
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation
This protocol describes a general method for conjugating the MC-VC-Pab-NH2 linker (pre-linked to a payload) to an antibody via reduced interchain disulfide bonds.
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, 50 mM, pH 7.2 with 2 mM EDTA).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Immediately remove the excess reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer.
-
-
Conjugation:
-
Prepare a fresh stock solution (e.g., 10 mM) of the MC-VC-Pab-NH2-payload in dry DMSO.
-
Calculate the volume of the linker-drug stock needed to achieve the desired molar excess (e.g., 10-fold excess over available thiols).
-
Add the linker-drug solution to the reduced antibody dropwise while gently stirring.
-
Incubate the reaction at room temperature (20-25°C) for 1-2 hours, protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a thiol-containing reagent like N-acetylcysteine to a final concentration of 1 mM and incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC using an appropriate method such as SEC or TFF to remove unconjugated linker-drug and other small molecules.
-
Buffer exchange the purified ADC into a suitable storage buffer (e.g., a formulation buffer that enhances stability).
-
-
Characterization:
-
Determine the average DAR using UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC).
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
Confirm the identity and purity using SDS-PAGE and Mass Spectrometry.
-
Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: Troubleshooting logic for low DAR.
References
Technical Support Center: Improving Drug-to-Antibody Ratio (DAR) with MC-VC-Pab-NH2 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using the MC-VC-Pab-NH2 TFA linker in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the MC-VC-Pab-NH2 linker?
A1: The MC-VC-Pab-NH2 linker is a multi-component system designed for stable circulation and controlled payload release.[][2][3][4][5]
-
MC (Maleimidocaproyl): This group contains a maleimide moiety that reacts specifically with free thiol (sulfhydryl) groups on cysteine residues of the antibody, forming a stable covalent thioether bond.
-
VC (Valine-Citrulline): This dipeptide sequence serves as a cleavage site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells. This ensures that the cytotoxic payload is released primarily inside the target cells.
-
Pab (p-aminobenzyloxycarbonyl): This is a self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PAB group spontaneously decomposes, ensuring the release of the payload in its active, unmodified form.
-
NH2 (Amine group): The terminal amine group is used to attach the cytotoxic drug (payload) to the linker before its conjugation to the antibody.
Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC?
A2: The optimal DAR is a critical quality attribute that balances therapeutic efficacy and safety. A low DAR may lead to reduced potency, while a high DAR can increase toxicity, promote aggregation, and lead to faster clearance from circulation. For many ADCs, a target DAR of 2 to 4 is often considered optimal.
Q3: My maleimide-conjugated ADC is losing its payload during in-vitro plasma stability assays. What is the cause and how can it be prevented?
A3: Payload loss in plasma is often due to the instability of the thioether bond formed between the maleimide and the cysteine thiol. This bond can undergo a retro-Michael reaction, especially in the presence of other thiols like albumin and glutathione in plasma, leading to deconjugation. To mitigate this, you can:
-
Induce Hydrolysis: After conjugation, the succinimide ring of the linker can be hydrolyzed to a more stable ring-opened form by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0). This ring-opened structure is not susceptible to the retro-Michael reaction.
-
Use Next-Generation Maleimides: Consider using modified maleimides, such as self-hydrolyzing or dibromomaleimides, which are designed to form more stable linkages.
Troubleshooting Guides
This section addresses common issues encountered during ADC conjugation with this compound and subsequent analysis.
Issue 1: Low Average DAR
Symptoms: The final average DAR, as determined by HIC or other methods, is significantly lower than the target value, despite using the correct molar ratio of the drug-linker.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Antibody Reduction | Increase the molar excess of the reducing agent (e.g., TCEP or DTT). Optimize reduction incubation time and temperature (e.g., 37°C for 1-2 hours). Ensure the reducing agent is fresh and active. | An increased number of free thiol groups available for conjugation, leading to a higher DAR. |
| Insufficient Molar Excess of Drug-Linker | Increase the molar ratio of the MC-VC-Pab-NH2-drug construct to the antibody. Start with a 5:1 to 8:1 molar ratio and optimize. | Drives the conjugation reaction towards completion, resulting in a higher DAR. |
| Suboptimal Reaction pH | Ensure the conjugation reaction buffer is within the optimal pH range of 6.5-7.5 for the thiol-maleimide reaction. | Maximizes conjugation efficiency and minimizes side reactions like maleimide hydrolysis. |
| Hydrolysis of Maleimide Group | Prepare the aqueous solution of the maleimide-containing drug-linker immediately before use. Store the stock solution of the drug-linker in a dry, biocompatible organic solvent like DMSO. | Preserves the reactivity of the maleimide group for efficient conjugation. |
| Re-oxidation of Antibody Thiols | Perform the conjugation step immediately after removing the reducing agent. Consider using a chelating agent like EDTA in buffers to prevent metal-catalyzed oxidation. | Maintains the availability of free thiols on the antibody for reaction with the maleimide linker. |
Issue 2: High Levels of Aggregation in the Final ADC Product
Symptoms: Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species compared to the unconjugated antibody.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High Hydrophobicity of the ADC | Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR. If possible, incorporate a hydrophilic moiety (e.g., PEG) into the linker design. | A lower average DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the propensity for aggregation. |
| Harsh Reaction Conditions | Perform the conjugation at a lower temperature (e.g., 4°C or room temperature) and for a shorter duration. Avoid extreme pH conditions during the conjugation and purification steps. | Milder conditions can help maintain the conformational integrity of the antibody and prevent denaturation-induced aggregation. |
| Inappropriate Buffer Conditions | Screen different formulation buffers, varying pH and including excipients like arginine or sucrose, to find conditions that minimize aggregation. | Identification of a buffer system that stabilizes the ADC and prevents self-association. |
| Inefficient Purification | Optimize the purification method to effectively remove aggregates and high-DAR species. For instance, in HIC, adjust the gradient to better separate highly hydrophobic species. | A more homogeneous final ADC product with reduced aggregate content. |
Issue 3: Inconsistent DAR Between Batches
Symptoms: Significant variability in the average DAR is observed in different production batches, even when following the same protocol.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Variability in Starting Materials | Thoroughly characterize each new batch of antibody and drug-linker for purity and concentration before use. | Ensures that consistent quality of starting materials is used for each conjugation reaction. |
| Lack of Precise Control Over Reaction Parameters | Implement strict controls for all reaction parameters, including pH, temperature, and incubation times. Use calibrated equipment. | Improved reproducibility of the conjugation process, leading to more consistent DAR values. |
| Inconsistent Purification Process | Standardize the purification protocol, including column packing, buffer preparation, and gradient conditions. | A consistent purification process will not selectively enrich different DAR species across batches, leading to more uniform results. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation.
Materials:
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Monoclonal antibody (mAb)
-
Reduction Buffer (e.g., Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting columns (e.g., PD-10)
-
Conjugation Buffer (e.g., PBS, pH 7.2)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in Reduction Buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Reduction Reaction: Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact ratio should be optimized to achieve the desired DAR.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.
Protocol 2: Conjugation of MC-VC-Pab-Drug to Reduced Antibody
This protocol outlines the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound linker pre-conjugated to the desired payload (drug-linker)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Drug-Linker Preparation: Immediately before use, dissolve the drug-linker in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 1.2 to 1.5-fold molar excess of the dissolved drug-linker over the amount of TCEP used in the reduction step to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.
-
Quenching: Stop the reaction by adding an excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unreacted drug-linker and quenching reagent using a suitable chromatography method such as SEC or HIC to isolate the ADC.
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the average DAR and drug-load distribution of a cysteine-linked ADC.
Materials:
-
Purified ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A (High salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low salt): 50 mM Sodium Phosphate, pH 7.0
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each peak × DAR of that peak) / 100
-
Visualizations
Caption: General workflow for ADC conjugation and analysis.
References
Technical Support Center: Scaling Up MC-VC-Pab-NH2 TFA ADC Production
Welcome to the technical support center for the manufacturing and scale-up of Antibody-Drug Conjugates (ADCs) utilizing the MC-VC-Pab-NH2 TFA linker-payload system. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the production of these complex biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of each component in the this compound linker-payload system?
A1: Each component of this ADC system has a distinct and critical function:
-
Monoclonal Antibody (mAb): Provides targeting specificity to cancer cells by binding to a tumor-associated antigen.
-
MC (Maleimidocaproyl): This is a thiol-reactive linker that forms a stable covalent bond with the sulfhydryl group of a cysteine residue on the antibody.[1][2]
-
VC (Valine-Citrulline): A dipeptide linker that is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[3][4][]
-
Pab (p-aminobenzyloxycarbonyl): A self-immolative spacer that, following the enzymatic cleavage of the VC linker, spontaneously releases the payload in its active form. The hydrophobicity of the PAB moiety can contribute to ADC aggregation.
-
-NH2 Payload: This represents a cytotoxic drug that contains a primary or secondary amine functional group through which it is attached to the PAB spacer. The specific properties of this payload will significantly influence the overall characteristics of the ADC.
-
TFA (Trifluoroacetic acid): This is a counterion that forms a salt with the linker-payload. While commonly used in peptide synthesis and purification, TFA salts can impact the physicochemical properties and stability of the final ADC product and may require removal or exchange.
Q2: What are the most significant challenges when scaling up the production of this compound ADCs?
A2: Scaling up the production of these ADCs presents several key challenges:
-
Maintaining Conjugation Efficiency and Consistency: Achieving a consistent drug-to-antibody ratio (DAR) at a larger scale can be difficult due to variations in reaction kinetics, mixing, and reagent addition.
-
Managing Aggregation: The hydrophobic nature of the linker-payload, particularly the PAB spacer and many cytotoxic drugs, increases the propensity for ADC aggregation, which can impact efficacy and safety.
-
Purification and Impurity Removal: Efficiently removing unconjugated antibodies, free linker-payload, and process-related impurities at a large scale requires robust and scalable purification methods.
-
Ensuring Stability: The stability of the final ADC product, including the prevention of drug deconjugation and aggregation, is critical and can be influenced by the formulation and the presence of TFA.
-
Analytical Characterization: Implementing reliable and validated analytical methods to monitor critical quality attributes (CQAs) throughout the manufacturing process is essential for ensuring product quality and consistency.
Q3: How does the TFA salt form impact the ADC production and final product?
A3: The TFA salt form, which often results from the synthesis and purification of the linker-payload, can have several implications:
-
Physicochemical Properties: TFA salts can influence the solubility and stability of the linker-payload and the final ADC.
-
Biological Activity: Residual TFA has been reported to potentially affect cell-based assays, which could lead to misleading results during in vitro characterization.
-
Regulatory Considerations: Regulatory agencies may have concerns about the potential toxicity of TFA, often preferring its replacement with a more biologically benign counter-ion like acetate or chloride.
-
Formulation Development: The presence of TFA can impact the choice of formulation buffers and excipients to ensure long-term stability of the ADC.
It is often advisable to perform a salt exchange to replace TFA with a more suitable counter-ion during the downstream processing of the ADC.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound ADC production.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time and temperature. Ensure the pH of the reduction buffer is optimal for disulfide bond cleavage (typically pH 7-8). |
| Hydrolysis of the Maleimide Group | The maleimide group on the MC linker is susceptible to hydrolysis at pH values above 7.5. Perform the conjugation reaction at a pH between 6.5 and 7.5. Use freshly prepared linker-payload solution for conjugation. |
| Oxidation of Thiol Groups | After reduction, the generated thiol groups on the antibody can re-oxidize. Perform the conjugation step promptly after the removal of the reducing agent. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inaccurate Reagent Concentrations | Verify the concentrations of the antibody and linker-payload solutions using reliable analytical methods (e.g., UV-Vis spectroscopy). |
Issue 2: High Levels of Aggregation
| Potential Cause | Recommended Action |
| Hydrophobic Interactions | The hydrophobic nature of the linker-payload can promote self-association of ADC molecules. Optimize the formulation by including excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to minimize hydrophobic interactions. |
| Use of Organic Solvents | Organic co-solvents used to dissolve the linker-payload can induce antibody denaturation and aggregation. Minimize the amount of organic solvent in the final reaction mixture. Add the linker-payload solution to the antibody solution slowly and with gentle mixing. |
| High Protein Concentration | Processing ADCs at high concentrations can increase the likelihood of aggregation. If feasible, perform the conjugation and purification steps at a lower protein concentration. |
| pH and Buffer Conditions | The pH of the solution can influence the conformational stability of the antibody. Screen different buffer systems and pH values to find conditions that minimize aggregation. |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce aggregation. Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. |
Issue 3: Inefficient Purification
| Potential Cause | Recommended Action |
| Poor Separation of DAR Species | The hydrophobicity of different DAR species may not be sufficiently different for baseline separation by Hydrophobic Interaction Chromatography (HIC). Optimize the HIC method by adjusting the salt type and concentration in the mobile phase, the gradient slope, and the type of stationary phase. |
| Co-elution of Impurities | Unconjugated antibody or free linker-payload may co-elute with the desired ADC species. Employ orthogonal purification techniques, such as a combination of ion-exchange chromatography (IEX) and HIC, or size-exclusion chromatography (SEC) followed by HIC. |
| Product Loss During Filtration | The ADC may adsorb to filtration membranes, leading to yield loss. Pre-condition the membranes with a solution containing a surfactant (e.g., polysorbate). Select membranes with low protein binding characteristics. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded ADC species based on their hydrophobicity.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Quantitative Data Summary (Example):
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 5.2 | 10.5 |
| DAR2 | 8.7 | 35.2 |
| DAR4 | 11.3 | 45.8 |
| DAR6 | 13.9 | 8.5 |
| Average DAR | 3.5 |
Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the ADC sample onto the column.
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to the high molecular weight species (aggregates) and the monomer.
-
Calculate the percentage of aggregation: % Aggregation = (Peak Area of Aggregates / Total Peak Area) × 100
Quantitative Data Summary (Example):
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 8.1 | 2.3 |
| Monomer | 10.5 | 97.7 |
Protocol 3: Determination of Free Linker-Payload by Reversed-Phase HPLC (RP-HPLC)
Objective: To quantify the amount of unconjugated linker-payload in the ADC sample.
Materials:
-
RP-HPLC column (e.g., C18)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
ADC sample and a standard of the free linker-payload
Procedure:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Inject the ADC sample.
-
Elute the bound species with a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at a wavelength where the payload has strong absorbance.
-
Create a standard curve using known concentrations of the free linker-payload.
-
Quantify the amount of free linker-payload in the ADC sample by comparing its peak area to the standard curve.
Visualizations
Caption: Experimental workflow for this compound ADC production.
Caption: Troubleshooting workflow for ADC scale-up challenges.
References
Technical Support Center: Optimizing MC-VC-Pab-NH2 Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time and overall success of MC-VC-Pab-NH2 TFA reactions in the context of antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a typical MC-VC-Pab-NH2 conjugation reaction?
A1: A common starting point for incubation is 1 to 2 hours at room temperature.[1][2] However, the optimal time can vary significantly based on the specific antibody, the drug-linker, and the desired drug-to-antibody ratio (DAR). It is highly recommended to perform time-course experiments (e.g., sampling at 30, 60, 90, and 120 minutes) to determine the ideal incubation period for your specific system.
Q2: What is the recommended pH for the conjugation buffer?
A2: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[3][4] At pH values below 6.5, the reaction rate slows considerably.[3] Conversely, at pH levels above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which deactivates it for conjugation.
Q3: Why is it critical to use a freshly prepared solution of the MC-VC-Pab-NH2 linker?
A3: The maleimide group on the linker is prone to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. This hydrolysis opens the maleimide ring, rendering it unable to react with the thiol groups on the reduced antibody. To ensure maximum reactivity, it is best practice to dissolve the drug-linker in an anhydrous solvent like DMSO immediately before adding it to the reaction mixture.
Q4: What are the common methods to analyze the outcome of the conjugation reaction?
A4: Several analytical techniques are used to characterize the resulting ADC. Hydrophobic Interaction Chromatography (HIC) is widely used to determine the drug-to-antibody ratio (DAR) distribution. Size Exclusion Chromatography (SEC) is employed to assess the extent of aggregation. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity and mass of the conjugated antibody chains.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
Question: My conjugation reaction is resulting in a very low Drug-to-Antibody Ratio (DAR) or appears to have failed completely. What are the potential causes and how can I fix this?
Answer: Low conjugation efficiency is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide group is unstable in aqueous solutions. Prepare the drug-linker solution in anhydrous DMSO or DMF immediately before use. If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5). |
| Incomplete Antibody Reduction | Ensure complete reduction of the antibody's interchain disulfide bonds. Use a sufficient molar excess of a reducing agent like TCEP. After reduction, the excess reducing agent must be removed (e.g., using a desalting column) as it can react with the maleimide linker. |
| Incorrect Reaction pH | The optimal pH for maleimide-thiol reactions is 6.5-7.5. Verify the pH of your reaction buffer. Buffers outside this range can significantly slow the reaction or promote maleimide hydrolysis. |
| Suboptimal Stoichiometry | The molar ratio of the drug-linker to the antibody is critical. A slight molar excess of the drug-linker is often used. However, the optimal ratio is system-dependent and should be empirically determined. For instance, a 2:1 maleimide to thiol ratio was optimal for a peptide, while a 5:1 ratio was better for a nanobody. |
| Oxidation of Thiols | Free thiol groups on the reduced antibody can re-oxidize to form disulfide bonds, rendering them unavailable for conjugation. Degas buffers to remove dissolved oxygen which can promote oxidation. |
Issue 2: ADC Aggregation During or After Conjugation
Question: I'm observing significant aggregation in my ADC preparation, as indicated by SEC analysis. What causes this and what steps can I take to prevent it?
Answer: Aggregation is a frequent challenge, often driven by the increased hydrophobicity of the ADC after conjugation with a cytotoxic payload.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity | The cytotoxic drug payload is often hydrophobic, and its conjugation can expose hydrophobic patches on the antibody, leading to aggregation. |
| High DAR Species | Molecules with a higher drug-to-antibody ratio (DAR) are more prone to aggregation. Optimizing the reaction to favor lower DAR species can mitigate this. |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Screen different buffer formulations to find one that minimizes aggregation for your specific ADC. |
| Prolonged Incubation Time | Longer incubation times can sometimes lead to increased aggregation. Determine the minimum time required to achieve the target DAR and avoid unnecessarily long reactions. |
| Co-solvent Concentration | While organic co-solvents like DMSO are needed to dissolve the drug-linker, their concentration in the final reaction mixture should be minimized (typically <10% v/v) to avoid denaturing the antibody. |
Experimental Protocols
Protocol 1: General Antibody-Drug Conjugation via Thiol Chemistry
This protocol provides a general workflow for the conjugation of a maleimide-containing drug-linker (like MC-VC-Pab-NH2-payload) to a monoclonal antibody.
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS, pH 7.4.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of a reducing agent, for example, 10 mM TCEP in water.
-
Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody.
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the MC-VC-Pab-NH2-payload in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction (Incubation):
-
Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution. A common starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v).
-
Allow the reaction to proceed at room temperature for 1 hour with gentle mixing. This incubation time should be optimized for your specific system.
-
-
Purification and Analysis:
-
After incubation, purify the ADC from unreacted drug-linker and other small molecules using a desalting column or tangential flow filtration.
-
Analyze the purified ADC for DAR, aggregation, and purity using HIC, SEC, and other relevant analytical methods.
-
Visualizations
References
Technical Support Center: Troubleshooting Antibody-Drug Conjugate (ADC) Batch Inconsistency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their Antibody-Drug Conjugate (ADC) experiments, focusing on inconsistent batch results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch inconsistency in ADC production?
Inconsistent ADC batch results often stem from the inherent complexity and heterogeneity of these biomolecules.[1][2][3] The primary sources of variability include:
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Drug-to-Antibody Ratio (DAR) Variation: The average number of drug molecules conjugated to an antibody can fluctuate between batches, directly impacting potency and therapeutic efficacy.[4][]
-
Heterogeneity of Conjugation Sites: The location of drug conjugation on the antibody can vary, leading to a heterogeneous mixture of ADC species with different stability and efficacy profiles.
-
Aggregation: ADCs have a higher propensity for aggregation compared to unconjugated antibodies due to increased hydrophobicity, which can alter their potency and immunogenicity.
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Levels of Free Drug: The amount of unconjugated cytotoxic drug in the final product is a critical quality and safety attribute that can vary between batches.
-
Conjugation Chemistry Efficiency: The efficiency of the chemical reaction linking the drug to the antibody can vary, affecting the final DAR and product yield.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC performance and consistency?
The DAR is a critical quality attribute (CQA) that directly influences the ADC's safety and efficacy.
-
Low DAR: May result in reduced potency, as an insufficient amount of the cytotoxic payload is delivered to the target cells.
-
High DAR: Can lead to increased toxicity, reduced solubility, and a higher risk of aggregation.
Inconsistent DAR values between batches will lead to variable therapeutic outcomes, making it a key parameter to control and monitor.
Q3: What is the impact of conjugation chemistry on batch consistency?
The choice of conjugation chemistry significantly impacts the homogeneity and consistency of ADC batches.
-
Non-specific Conjugation (e.g., Lysine Conjugation): This method results in a random distribution of the drug on the antibody, leading to a broad range of DAR values and a heterogeneous product mixture. This heterogeneity can make batch-to-batch reproducibility challenging.
-
Site-specific Conjugation: This approach allows for precise control over the conjugation sites and the resulting DAR, producing a more homogeneous and consistent ADC product. Enzyme-mediated and bio-orthogonal conjugation methods are examples of site-specific strategies that enhance batch-to-batch consistency.
Q4: What are the recommended analytical techniques for assessing ADC consistency?
A combination of orthogonal analytical methods is recommended to thoroughly characterize ADCs and ensure batch-to-batch consistency. Key techniques include:
-
Chromatography:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and separate species with different drug loads.
-
Size Exclusion Chromatography (SEC): To assess aggregation and fragmentation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analyzing the drug, antibody, and ADC.
-
-
Mass Spectrometry (MS): To confirm the identity and distribution of conjugated species and to identify conjugation sites.
-
Spectroscopy (UV/Vis): A straightforward technique to estimate the average DAR.
-
Differential Scanning Calorimetry (DSC): To evaluate changes in the conformational stability of the antibody upon conjugation.
Troubleshooting Guide for Inconsistent ADC Batch Results
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent ADC batch results.
Problem 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Recommended Analysis |
| Inconsistent Reactant Concentrations | Verify the concentration and purity of the antibody, linker, and cytotoxic drug before each conjugation reaction. | UV/Vis Spectroscopy, RP-HPLC |
| Variable Reaction Conditions | Strictly control reaction parameters such as temperature, pH, and incubation time. | N/A |
| Inefficient Quenching of Reaction | Ensure the quenching step is effective in stopping the conjugation reaction at the desired time point. | HIC, RP-HPLC |
| Inaccurate DAR Measurement | Use multiple orthogonal methods to determine the average DAR and DAR distribution. | HIC, UV/Vis Spectroscopy, Mass Spectrometry |
Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Prepare the ADC sample at a concentration of 1 mg/mL in the mobile phase A.
-
Chromatographic System: Use an HPLC system equipped with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7).
-
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to different drug-loaded species to calculate the average DAR.
Troubleshooting Workflow for Inconsistent DAR
Caption: A logical workflow to diagnose and resolve inconsistent Drug-to-Antibody Ratios.
Problem 2: High Levels of Aggregation in ADC Batches
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Recommended Analysis |
| High Hydrophobicity | Consider using a more hydrophilic linker or payload. | N/A |
| Suboptimal Buffer Conditions | Screen different buffer formulations (pH, excipients) to improve ADC solubility and stability. | SEC, Dynamic Light Scattering (DLS) |
| Freeze-Thaw Stress | Minimize freeze-thaw cycles. If necessary, optimize the freeze-thaw process. | SEC |
| High Protein Concentration | Evaluate the effect of protein concentration during conjugation and storage. | SEC, DLS |
Experimental Protocol: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic System: Use an HPLC system with a SEC column appropriate for monoclonal antibodies.
-
Mobile Phase: Use a physiological pH buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Flow Rate: Set an appropriate flow rate for the column (e.g., 0.5 mL/min).
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peak areas for the monomer, aggregate, and fragment peaks to determine the percentage of each species.
Logical Relationship for Aggregation Troubleshooting
References
- 1. labiotech.eu [labiotech.eu]
- 2. veranova.com [veranova.com]
- 3. Latest Technologies for Antibody-Drug Conjugate (ADC) Analysis: Measure DAR, Aggregates, and Particle Size Accurately! | Malvern Panalytical [malvernpanalytical.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
impact of reducing agent concentration on MC-VC-Pab-NH2 conjugation
Welcome to the technical support center for MC-VC-Pab-NH2 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of reducing agents in the antibody-drug conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the role of a reducing agent in the MC-VC-Pab-NH2 conjugation process?
A1: In cysteine-based antibody-drug conjugation, the reducing agent's primary role is to break the interchain disulfide bonds within the antibody's structure. This process exposes free thiol (-SH) groups, which are the reactive sites for the maleimide group of the MC-VC-Pab-NH2 linker to form a stable covalent bond. The number of available thiol groups directly influences the number of drug molecules that can be conjugated to the antibody, a critical parameter known as the drug-to-antibody ratio (DAR).
Q2: I am observing a low drug-to-antibody ratio (DAR) in my final conjugate. Could the reducing agent concentration be the cause?
A2: Yes, a low DAR is frequently caused by issues related to the antibody reduction step.[1] Inefficient reduction of the antibody's disulfide bonds will result in fewer available free thiol groups for the MC-VC-Pab-NH2 linker to react with, leading to a lower-than-expected DAR.[1] It is crucial to optimize the concentration of the reducing agent to achieve the desired DAR.
Q3: What are the potential consequences of using a reducing agent concentration that is too high?
A3: While a sufficient concentration of the reducing agent is necessary, an excessively high concentration can be detrimental. Over-reduction can lead to the cleavage of all four interchain disulfide bonds, which can potentially compromise the structural integrity of the antibody. This may lead to antibody fragmentation and aggregation, impacting the stability and efficacy of the final antibody-drug conjugate (ADC).
Q4: Which reducing agent, TCEP or DTT, is more suitable for MC-VC-Pab-NH2 conjugation?
A4: Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are commonly used reducing agents for antibody conjugation.[2] TCEP is often favored because it is a more selective reducing agent for disulfides and does not need to be removed before the addition of the maleimide linker, as it does not contain free thiols that could react with the maleimide. DTT, on the other hand, is a potent reducing agent but contains thiols itself and must be completely removed after the reduction step to prevent it from competing with the antibody's thiols for the maleimide linker.
Q5: How critical is the timing between the reduction step and the addition of the MC-VC-Pab-NH2 linker?
A5: The timing is critical. Once the disulfide bonds are reduced, the resulting free thiol groups on the antibody can re-oxidize to form disulfide bonds again, reducing the number of available sites for conjugation. Therefore, the MC-VC-Pab-NH2 linker should be added promptly after the reduction step (and after the removal of DTT, if used) to ensure efficient conjugation.
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
A low DAR is a common issue in ADC development and can often be traced back to the antibody reduction step. This guide provides a systematic approach to troubleshooting and optimizing the reducing agent concentration.
Diagram: Troubleshooting Workflow for Low DAR
Caption: A logical workflow for troubleshooting and resolving a low drug-to-antibody ratio.
Quantitative Data Summary
The concentration of the reducing agent has a direct and significant impact on the number of available thiol groups for conjugation, and consequently, the final DAR. The following table summarizes the effect of different DTT concentrations on the number of thiols generated per antibody, based on experimental data.[3]
| DTT Concentration (mM) | Approximate Number of Thiols per Antibody |
| 0.1 | 0.4 |
| 1.0 | 1.2 |
| 5.0 | 5.4 |
| 10.0 | 7.0 |
| 20.0 | 8.0 |
| 50.0 | 8.0 |
| 100.0 | 8.0 |
Data is based on the reduction of an antibody at 37°C for 30 minutes.[3]
Experimental Protocols
Protocol 1: General MC-VC-Pab-NH2 Conjugation
This protocol outlines the fundamental steps for conjugating MC-VC-Pab-NH2 to an antibody following partial reduction of disulfide bonds.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2)
-
Reducing agent stock solution (TCEP or DTT)
-
MC-VC-Pab-NH2 linker-payload
-
Anhydrous DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to the desired concentration in the reaction buffer.
-
Reduction:
-
Using TCEP: Add the calculated amount of TCEP stock solution to the antibody solution to achieve the desired molar excess. Incubate at 37°C for 60-90 minutes with gentle mixing.
-
Using DTT: Add the calculated amount of DTT stock solution and incubate. After incubation, immediately remove the excess DTT using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation:
-
Prepare a fresh stock solution of MC-VC-Pab-NH2 in anhydrous DMSO.
-
Add the MC-VC-Pab-NH2 solution to the reduced antibody solution dropwise while gently stirring. A typical molar excess of the linker-drug is 5 to 8-fold over the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Quenching: Add an excess of the quenching reagent to react with any unreacted maleimide groups.
-
Purification: Purify the resulting ADC using a suitable method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted linker-payload and other small molecules.
Diagram: Experimental Workflow for MC-VC-Pab-NH2 Conjugation
Caption: A step-by-step workflow for the conjugation of MC-VC-Pab-NH2 to an antibody.
Protocol 2: Optimizing Reducing Agent Concentration
This protocol provides a method for systematically determining the optimal concentration of a reducing agent to achieve a target DAR.
Procedure:
-
Set up Parallel Reactions: Prepare multiple identical aliquots of your antibody solution.
-
Create a Concentration Gradient: Add varying molar equivalents of the reducing agent (e.g., TCEP or DTT) to each antibody aliquot. It is recommended to test a range that brackets the expected optimal concentration (e.g., 1, 2.5, 5, 7.5, and 10 molar equivalents).
-
Standardized Reduction and Conjugation: Perform the reduction and conjugation steps as described in "Protocol 1" for each reaction, ensuring that all other parameters (temperature, time, linker-payload concentration) are kept constant.
-
Analyze DAR for Each Reaction: After purification, determine the average DAR for each of the resulting ADCs using a validated analytical method such as HIC or mass spectrometry.
-
Data Analysis: Plot the average DAR as a function of the molar equivalents of the reducing agent. This will allow you to identify the concentration that produces your target DAR.
References
Technical Support Center: Improving the In Vivo Stability of MC-VC-Pab-NH2 Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-Pab-NH2) based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: My MC-VC-Pab-NH2 ADC is showing significant payload loss in mouse plasma stability assays. What is the likely cause?
A1: The primary cause of payload loss for ADCs utilizing a maleimide-caproyl (MC) linker is the reversibility of the thiol-maleimide linkage. This occurs through a retro-Michael reaction, where the thiosuccinimide ring reopens, leading to deconjugation of the linker-payload from the antibody's cysteine residue. This free linker-payload can then be exchanged with other thiol-containing molecules in the plasma, such as albumin and glutathione, leading to off-target toxicity and reduced efficacy.[1][2][3]
Additionally, the valine-citrulline (VC) component of the linker can be susceptible to premature cleavage by carboxylesterases present in rodent plasma, which is another potential source of instability in preclinical mouse models.
Q2: How can I improve the stability of the maleimide linkage in my ADC?
A2: The most effective strategy to prevent the retro-Michael reaction is to hydrolyze the thiosuccinimide ring to form a stable maleamic acid thioether. This ring-opened form is resistant to deconjugation.[1][2] There are two main approaches to achieve this:
-
Post-conjugation Hydrolysis: After the conjugation reaction, the ADC can be incubated at a slightly alkaline pH to promote the hydrolysis of the succinimide ring.
-
Self-hydrolyzing Maleimides: These are next-generation maleimides engineered with substituents that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.
Q3: What are "self-hydrolyzing" maleimides and how do they work?
A3: Self-hydrolyzing maleimides are designed to accelerate the hydrolysis of the thiosuccinimide ring after conjugation. They often incorporate a basic amino group positioned to intramolecularly catalyze the ring-opening reaction at neutral pH. This rapid conversion to the stable maleamic acid form prevents the undesirable retro-Michael reaction, leading to enhanced ADC stability in vivo.
Q4: Besides the maleimide linkage, are there other points of instability in the MC-VC-Pab-NH2 linker?
A4: Yes. The valine-citrulline (VC) peptide bond is designed to be cleaved by lysosomal proteases like cathepsin B inside the target tumor cell. However, it has been shown that certain carboxylesterases, particularly in rodents, can also cleave this linker prematurely in the plasma. This can lead to a shorter half-life of the intact ADC in mouse models compared to primates or humans.
Troubleshooting Guides
Problem: Inconsistent Drug-to-Antibody Ratio (DAR) in different ADC batches.
Possible Cause: Incomplete reaction or side reactions during conjugation.
Troubleshooting Steps:
-
Optimize Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5. At pH values above 7.5, maleimides can react with amines (e.g., lysine residues), leading to heterogeneity.
-
Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized linker-payload to drive the reaction to completion, but avoid large excesses that can lead to non-specific reactions and purification challenges.
-
Ensure Complete Reduction of Disulfides: If conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT.
Problem: High levels of aggregation observed after conjugation.
Possible Cause: Increased hydrophobicity of the ADC.
Troubleshooting Steps:
-
Payload and Linker Hydrophilicity: The hydrophobicity of the payload can significantly contribute to aggregation. Consider using a more hydrophilic payload or incorporating hydrophilic spacers (e.g., PEG) into your linker design.
-
Lower DAR: A higher drug-to-antibody ratio (DAR) increases the overall hydrophobicity of the ADC, which can lead to aggregation. Optimizing for a lower, more homogeneous DAR may improve stability.
-
Formulation Optimization: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation.
Data Presentation
Table 1: Comparison of In Vitro Stability of Maleimide-based ADCs
| Linker Type | Condition | Time (days) | % Payload Loss | Reference |
| Standard Maleimide | 500 µM Glutathione, pH 7.4 | 6 | ~50% | |
| Hydrolyzed Maleimide | 500 µM Glutathione, pH 7.4 | 6 | <10% | |
| Standard Maleimide | Mouse Plasma | 6 | ~40% | |
| Hydrolyzed Maleimide | Mouse Plasma | 6 | <10% | |
| Self-hydrolyzing Maleimide | N-acetyl cysteine buffer, pH 8, 37°C | 14 | No measurable loss | |
| Standard Maleimide | N-acetyl cysteine buffer, pH 8, 37°C | 14 | ~50% |
Table 2: Hydrolysis Half-life of Different Maleimide Derivatives
| Maleimide Derivative | Condition | Hydrolysis Half-life | Reference |
| Self-hydrolyzing (DPR-based) | pH 7.4, 22°C | ~25 minutes | |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours |
Experimental Protocols
Protocol 1: Post-Conjugation Succinimide Ring Hydrolysis
This protocol describes a method to promote the hydrolysis of the succinimide ring after conjugation to improve ADC stability.
-
Conjugation: Perform the conjugation of the maleimide-linker-payload to the antibody under standard conditions (pH 6.5-7.5).
-
Purification: Purify the ADC to remove excess linker-payload and other reagents.
-
pH Adjustment: Adjust the pH of the purified ADC solution to 8.5-9.2 using a suitable buffer (e.g., 50 mM borate buffer).
-
Incubation: Incubate the ADC solution at 37-45°C for 14-48 hours. The optimal time and temperature should be determined empirically for each specific ADC.
-
Monitoring: Monitor the progress of the hydrolysis by LC-MS. A successful hydrolysis will result in a mass increase of 18 Da for each hydrolyzed succinimide ring.
-
Final Formulation: After confirming complete hydrolysis, exchange the ADC into its final formulation buffer.
Protocol 2: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general procedure to assess the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat). Prepare a control sample by diluting the ADC in a stable buffer (e.g., PBS).
-
Incubation: Incubate the plasma and buffer samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of each sample.
-
Immunoaffinity Capture: Capture the ADC from the plasma aliquots using an appropriate affinity capture method, such as protein A or anti-human IgG beads. This step removes plasma proteins that can interfere with the analysis.
-
Washing: Wash the beads with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the ADC from the beads.
-
LC-MS Analysis: Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in the average DAR over time in the plasma samples compared to the buffer control indicates instability.
Mandatory Visualizations
References
- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for MC-VC-Pab-NH2 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the purification of maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-Pab-NH2) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor during the purification of MC-VC-Pab-NH2 ADCs?
A1: The primary CQAs for MC-VC-Pab-NH2 ADCs include the drug-to-antibody ratio (DAR), the level of aggregation, the amount of unconjugated antibody, and the presence of free drug (payload).[1][2][3] These attributes directly impact the efficacy, safety, and stability of the ADC.[1]
Q2: Which chromatographic techniques are most suitable for purifying MC-VC-Pab-NH2 ADCs?
A2: Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are the most commonly employed techniques. HIC is particularly effective for separating ADC species with different DARs due to the hydrophobicity of the linker-payload. SEC is used to remove high molecular weight species (aggregates) and low molecular weight impurities like unconjugated drug.
Q3: How can I determine the drug-to-antibody ratio (DAR) of my purified ADC?
A3: The average DAR can be determined using several methods. UV-Vis spectrophotometry is a quick estimation method. Hydrophobic Interaction Chromatography (HIC) is widely used for more detailed analysis of the drug load distribution. Mass spectrometry (LC-MS) provides a precise measurement of different ADC forms and their distribution.
Q4: What causes heterogeneity in MC-VC-Pab-NH2 ADC preparations?
A4: Heterogeneity in ADCs arises from the distribution of different drug-loaded species (varying DARs). For cysteine-linked ADCs, this can be due to incomplete or excessive reduction of interchain disulfide bonds and variations in the conjugation reaction conditions. The production of site-specific ADCs can still yield process-related species heterogeneity.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Detected by SEC
High molecular weight species observed during Size Exclusion Chromatography (SEC) are typically aggregates of your ADC, which can affect efficacy and immunogenicity.
Troubleshooting Steps:
-
Optimize Formulation Buffer: Screen different buffer conditions, such as pH and the inclusion of stabilizing excipients, to enhance ADC stability. Unfavorable buffer conditions can promote aggregation.
-
Refine Conjugation Process: Minimize exposure to harsh conditions during the conjugation reaction that could lead to antibody denaturation. The modification of the antibody surface with hydrophobic linker-payloads increases the propensity for aggregation.
-
Control Reaction Conditions: Carefully control the concentration of the reducing agent (e.g., TCEP) for cysteine-linked ADCs. Also, optimize the molar ratio of the linker-payload to the antibody, as well as the reaction time and temperature.
-
Purification Strategy: Employ preparative HIC to isolate more homogeneous ADC populations, which can then be polished by SEC to remove remaining aggregates.
Issue 2: Broad Peaks or Poor Resolution in HIC Analysis
A broad peak in HIC is often indicative of significant heterogeneity in your ADC preparation, reflecting a wide distribution of DAR species.
Troubleshooting Steps:
-
Confirm DAR Distribution with Mass Spectrometry: Use LC-MS to determine the exact mass of the different species and confirm the range of DAR values present in your sample.
-
Optimize Conjugation Reaction:
-
Reducer Concentration: For cysteine-linked ADCs, fine-tune the concentration of the reducing agent to achieve consistent reduction of interchain disulfide bonds.
-
Linker-Payload to Antibody Ratio: Adjust the molar ratio of the MC-VC-Pab-NH2-payload to the antibody to target a more specific average DAR.
-
Reaction Time and Temperature: Optimize the incubation time and temperature for both the reduction and conjugation steps for a more controlled reaction.
-
-
Refine HIC Method:
-
Gradient Slope: A shallower gradient during HIC elution can improve the separation of species with similar hydrophobicities.
-
Salt Concentration: Adjust the starting and ending salt concentrations in your mobile phases to optimize binding and elution.
-
Issue 3: Presence of Unconjugated Antibody and Free Drug Post-Purification
Residual unconjugated antibody can reduce the overall potency of the ADC, while free cytotoxic drug can lead to off-target toxicity.
Troubleshooting Steps:
-
Optimize HIC Purification: HIC is effective at separating the more hydrophobic ADC species from the unconjugated antibody, which elutes earlier. Adjusting the gradient can enhance this separation.
-
Implement a Polishing Step: Use cation exchange chromatography (CEX) or a dedicated HIC step to remove residual unconjugated antibody.
-
Efficient Removal of Free Drug:
-
Tangential Flow Filtration (TFF): TFF is commonly used to remove unreacted small molecules and solvents.
-
Size Exclusion Chromatography (SEC): SEC can effectively separate the large ADC from the small, unconjugated drug molecules.
-
Specialized Adsorbents: In some cases, specific adsorbents can be used to capture the free drug.
-
Quantitative Data Summary
Table 1: Typical Purity and Aggregation Levels for Purified MC-VC-Pab-NH2 ADCs
| Parameter | Target Range | Analytical Method |
| Purity (monomer) | > 95% | Size Exclusion Chromatography (SEC) |
| High Molecular Weight Species (Aggregates) | < 5% | Size Exclusion Chromatography (SEC) |
| Unconjugated Antibody | < 5% | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |
| Free Drug (Payload) | < 1% | Reversed-Phase HPLC (RP-HPLC), LC-MS |
Note: These are representative target ranges and may vary depending on the specific antibody, payload, and intended application.
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify ADC species with different drug-to-antibody ratios.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
UHPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Sample Injection: Inject 10-20 µg of the prepared ADC sample onto the column.
-
Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs. Calculate the relative percentage of each species to determine the drug load distribution and average DAR.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To quantify the amount of high molecular weight aggregates and low molecular weight fragments in an ADC preparation.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)
-
UHPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Isocratic Elution: Run the mobile phase at a constant flow rate for a sufficient time to allow for the elution of all species (e.g., 20 minutes).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated peak area.
Visualizations
Caption: General workflow for the purification of MC-VC-Pab-NH2 ADCs.
Caption: Troubleshooting decision tree for ADC aggregation.
Caption: Logical diagram of sources of ADC heterogeneity.
References
Technical Support Center: MC-VC-Pab-NH2 TFA Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate process improvements for MC-VC-Pab-NH2 TFA bioconjugation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of antibody-drug conjugates (ADCs) using the MC-VC-Pab-NH2 linker, focusing on cysteine-based conjugation.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Question: My final ADC exhibits a lower-than-expected average Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I improve my conjugation efficiency?
Answer: A low DAR is a frequent challenge that can arise from several factors throughout the conjugation process. The primary areas to investigate are the antibody reduction and the maleimide-thiol coupling reaction.
Potential Cause 1: Inefficient Antibody Reduction
The conjugation process for MC-VC-Pab-NH2 to native antibody cysteines relies on the initial reduction of interchain disulfide bonds to generate free thiol groups for the maleimide linker to react with. Incomplete reduction is a primary cause of low DAR.[1]
Solutions:
-
Optimize Reducing Agent Concentration: The concentration of the reducing agent, typically Tris(2-carboxyethyl)phosphine (TCEP), is critical. Insufficient TCEP will not reduce enough disulfide bonds, while excessive amounts can lead to over-reduction and potential antibody fragmentation. It is recommended to perform a titration of the TCEP concentration to find the optimal molar excess for your specific antibody. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody.[2]
-
Adjust Reaction Temperature and Time: The efficiency of the reduction step is influenced by both temperature and incubation time. Most protocols suggest temperatures between 25°C and 37°C.[1] Ensure the incubation period is sufficient for the reduction to reach completion, which is typically between 1 to 2 hours.[2]
-
Ensure Reagent Quality: TCEP solutions should be prepared fresh to ensure maximum activity, as it can oxidize over time.
Potential Cause 2: Maleimide Hydrolysis
The maleimide group on the MC-VC-Pab-NH2 linker is susceptible to hydrolysis, particularly at neutral to high pH. If the maleimide ring opens, it can no longer react with the free thiol groups on the reduced antibody, leading to a lower DAR.
Solutions:
-
Control Reaction pH: The maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5.[3] Higher pH values can accelerate the competing hydrolysis reaction of the maleimide group.
-
Prepare Linker-Drug Solution Fresh: To minimize exposure to aqueous environments and subsequent hydrolysis, dissolve the lyophilized this compound linker-payload in an anhydrous organic solvent like DMSO immediately before its addition to the aqueous reaction buffer.
Potential Cause 3: Inefficient Purification Post-Reduction
Residual reducing agent in the reaction mixture can react with the maleimide group of the linker-payload, rendering it inactive for conjugation to the antibody.
Solution:
-
Thorough Removal of Excess Reductant: It is crucial to remove any excess TCEP immediately after the reduction incubation. This is typically achieved using a desalting column equilibrated with the reaction buffer.
Issue 2: ADC Aggregation
Question: I am observing a significant amount of high molecular weight species in my final ADC product upon analysis by Size Exclusion Chromatography (SEC). What causes this aggregation and how can I prevent it?
Answer: ADC aggregation is a common issue, often driven by the increased hydrophobicity of the conjugated linker-payload.
Solutions:
-
Control Drug-to-Antibody Ratio (DAR): Higher DARs can lead to increased hydrophobicity and a greater propensity for aggregation. If aggregation is a persistent issue, consider targeting a lower average DAR by adjusting the reduction and conjugation conditions.
-
Optimize Buffer Conditions: The choice of buffer and the inclusion of excipients can help to mitigate aggregation. Screening different buffer formulations may be necessary.
-
Control Organic Solvent Concentration: The final concentration of organic solvents, such as DMSO used to dissolve the linker-payload, should be kept to a minimum in the final reaction mixture, typically below 10% (v/v), to avoid antibody denaturation and aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the functions of the different components of the MC-VC-Pab-NH2 linker?
A1: The MC-VC-Pab-NH2 linker is a multi-component system designed for controlled drug release:
-
MC (Maleimidocaproyl): This component contains the maleimide group, which reacts with free thiol groups on the antibody (typically from reduced cysteines) to form a stable covalent bond.
-
VC (Valine-Citrulline): This dipeptide sequence serves as a cleavage site for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage is the first step in the payload release mechanism.
-
Pab (p-aminobenzylcarbamate): This is a self-immolative spacer. Once the VC dipeptide is cleaved, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the active drug.
-
NH2 (Amine group): This is the attachment point for the cytotoxic payload.
Q2: What is a typical Drug-to-Antibody Ratio (DAR) for ADCs synthesized with MC-VC-Pab linkers?
A2: For ADCs developed using cysteine-based conjugation with vc-MMAE, the resulting product is a heterogeneous mixture of species with DARs of 0, 2, 4, 6, or 8. The average DAR for most vc-MMAE ADCs in clinical development is typically between 3 and 4.
Q3: How can I purify my final ADC product?
A3: After the conjugation reaction, it is essential to remove unreacted linker-payload and other small molecules. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on size and is effective for removing smaller, unreacted components.
-
Desalting Columns: These are a rapid method for buffer exchange and removal of small molecules.
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and purification.
Q4: What analytical methods are recommended for characterizing my ADC?
A4: Comprehensive characterization is crucial to ensure the quality and consistency of your ADC. Key analytical techniques include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Used to determine the average DAR and the distribution of different drug-loaded species.
-
Size Exclusion Chromatography (SEC-HPLC): Used to assess the level of aggregation in the final ADC product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to assess the purity and integrity of the ADC under both reducing and non-reducing conditions.
-
Mass Spectrometry (MS): Provides accurate mass measurements to confirm the identity of the ADC and its different DAR species.
Data Summary Tables
Table 1: Recommended Reaction Parameters for Cysteine-Based MC-VC-Pab Conjugation
| Parameter | Recommended Range | Rationale |
| Antibody Concentration | 5-10 mg/mL | Balances reaction efficiency with solubility. |
| Reaction Buffer pH | 6.5 - 7.5 | Optimizes maleimide-thiol reaction while minimizing hydrolysis. |
| TCEP Molar Excess | 2.5 - 4 fold (over antibody) | Sufficient for partial reduction of interchain disulfides. |
| Linker-Payload Molar Excess | 1.2 - 1.5 fold (over TCEP) | Drives the conjugation reaction to completion. |
| Reduction Temperature | 25 - 37 °C | Promotes efficient disulfide bond reduction. |
| Reduction Time | 1 - 2 hours | Allows for sufficient reduction before conjugation. |
| Conjugation Time | 1 hour | Typically sufficient for the maleimide-thiol reaction. |
| DMSO Concentration | < 10% (v/v) | Minimizes the risk of antibody denaturation and aggregation. |
Table 2: Typical DAR Values for Commercially Relevant vc-MMAE ADCs
| ADC Name | Average DAR |
| Polatuzumab vedotin | ~3.5 |
| Enfortumab vedotin | ~4 |
| Disitamab vedotin | ~4 |
| Tisotumab vedotin | ~4 |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of MC-VC-Pab-MMAE to an IgG Antibody
This protocol is a general guideline and may require optimization for specific antibodies and linker-payloads.
1. Antibody Preparation: a. Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS, pH 7.4. b. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
2. Antibody Reduction: a. Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). b. Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. c. Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
3. Removal of Excess Reducing Agent: a. Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with the desired reaction buffer (e.g., PBS, pH 7.4).
4. Conjugation Reaction: a. Immediately before use, dissolve the MC-VC-Pab-MMAE in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). b. Add a 1.2 to 1.5-fold molar excess of the dissolved linker-payload (relative to the initial amount of TCEP) to the reduced antibody solution. c. Ensure the final DMSO concentration is below 10% (v/v). d. Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.
5. Purification of the ADC: a. Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or SEC equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
6. Characterization of the ADC: a. Determine the protein concentration using UV-Vis spectrophotometry at 280 nm. b. Determine the average DAR and drug-load distribution by HIC-HPLC. c. Assess the level of aggregation by SEC-HPLC. d. Verify the purity and integrity by SDS-PAGE.
Visualizations
Caption: Cysteine-based ADC conjugation workflow.
Caption: Troubleshooting logic for low DAR.
References
Validation & Comparative
A Researcher's Guide to Analytical Methods for MC-VC-Pab-NH2 ADC Characterization
For researchers, scientists, and drug development professionals, the comprehensive characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and quality. This guide provides a comparative overview of key analytical methods for the characterization of ADCs utilizing the MC-VC-Pab-NH2 linker, a commonly used enzyme-cleavable linker system. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate analytical strategies.
The MC-VC-Pab-NH2 linker, comprising a maleimidocaproyl (MC) group, a valine-citrulline (VC) dipeptide, and a p-aminobenzyl (Pab) spacer, is designed for selective cleavage by lysosomal enzymes like Cathepsin B, leading to the release of the cytotoxic payload within the target cancer cell.[1] The analytical characterization of ADCs with this linker focuses on several critical quality attributes (CQAs) that can influence their therapeutic performance. These include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the presence of aggregates and charge variants, and the amount of residual free drug.
Comparative Analysis of Key Analytical Methods
A multi-faceted analytical approach is necessary for the robust characterization of complex biomolecules like ADCs. The following tables provide a comparative summary of commonly employed techniques for assessing the key CQAs of MC-VC-Pab-NH2 ADCs.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The average number of drug molecules conjugated to an antibody (DAR) and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) are critical parameters affecting both the potency and potential toxicity of an ADC.[2]
| Method | Principle | Sample Preparation | Instrumentation | Throughput | Resolution |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the ADC species. Higher DAR species are more hydrophobic and elute later.[3][4][5] | Non-denaturing conditions, typically dilution in a high-salt buffer. | HPLC/UHPLC system with a HIC column. | Moderate | High resolution of different DAR species. |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separation of denatured and reduced ADC subunits (light and heavy chains) based on hydrophobicity. | Denaturation and reduction of disulfide bonds. | HPLC/UHPLC system with a reversed-phase column (e.g., C4, C8). | High | High resolution of individual chains with different drug loads. |
| Native Mass Spectrometry (MS) | Determination of the molecular weight of the intact ADC under non-denaturing conditions to identify different drug-loaded species. | Buffer exchange into a volatile ammonium acetate buffer. | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). | Low to Moderate | Provides direct mass measurement of each DAR species. |
| Denaturing Mass Spectrometry (MS) | Determination of the molecular weight of denatured and often reduced ADC subunits. | Denaturation and optional reduction. | LC-MS system (e.g., Q-TOF, Orbitrap). | High | Provides mass of individual chains, allowing for DAR calculation. |
Aggregation Analysis
The formation of aggregates in ADC preparations can impact product efficacy and safety, potentially leading to immunogenicity.
| Method | Principle | Sample Preparation | Instrumentation | Throughput | Resolution |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic radius. Aggregates elute earlier than monomers. | Minimal, typically dilution in a suitable mobile phase. | HPLC/UHPLC system with a SEC column. | High | Good resolution of monomers, dimers, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution by analyzing fluctuations in scattered light intensity. | Minimal, sample is placed in a cuvette. | DLS instrument. | High | Provides an average particle size and polydispersity index. |
Charge Variant Analysis
Charge variants can arise from post-translational modifications or degradation and may affect the stability and biological activity of the ADC.
| Method | Principle | Sample Preparation | Instrumentation | Throughput | Resolution |
| Ion-Exchange Chromatography (IEX) | Separation of molecules based on their net surface charge. | Dilution in a low-salt mobile phase. | HPLC/UHPLC system with a cation or anion exchange column. | Moderate | High resolution of acidic and basic variants. |
| Capillary Isoelectric Focusing (cIEF) | Separation of molecules based on their isoelectric point (pI) in a pH gradient. | Sample is mixed with ampholytes. | cIEF instrument. | Moderate to High | Very high resolution of charge variants. |
Free Drug Analysis
Residual free drug and related species are impurities that need to be monitored and controlled due to their potential toxicity.
| Method | Principle | Sample Preparation | Instrumentation | Throughput | Resolution |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separation of small molecule drugs from the large ADC protein based on hydrophobicity. | Often requires protein precipitation or a 2D-LC setup to remove the antibody. | HPLC/UHPLC system with a reversed-phase column (e.g., C18). | High | High resolution and sensitivity for small molecules. |
| 2D-LC/MS | Combines two different chromatographic separations (e.g., SEC and RP-LC) to separate the free drug from the ADC before MS detection. | Minimal, direct injection. | 2D-LC system coupled to a mass spectrometer. | Moderate | High specificity and sensitivity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific MC-VC-Pab-NH2 ADCs.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This method separates ADC species based on their hydrophobicity under non-denaturing conditions.
Instrumentation:
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
Reagents:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
The different DAR species will elute as distinct peaks, with higher DAR species having longer retention times. The average DAR can be calculated from the peak areas of the different species.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
This method separates molecules based on size to quantify aggregates.
Instrumentation:
-
HPLC or UHPLC system with a UV detector
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
Reagents:
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 20-100 µg of the ADC sample.
-
Elute isocratically for 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
Aggregates will elute before the main monomer peak. The percentage of aggregation can be calculated from the peak areas.
Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
This method separates ADC charge variants based on their net surface charge.
Instrumentation:
-
HPLC or UHPLC system with a UV detector
-
Weak Cation Exchange (WCX) column (e.g., BioResolve SCX mAb)
Reagents:
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0
Procedure:
-
Equilibrate the WCX column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute with a linear salt gradient from 0% to 50% Mobile Phase B over 40 minutes.
-
Monitor the absorbance at 280 nm.
-
Acidic and basic variants will elute as separate peaks around the main peak.
Reversed-Phase HPLC (RP-HPLC) for Free Drug Analysis
This method is used to quantify the amount of unconjugated cytotoxic drug in the ADC preparation.
Instrumentation:
-
HPLC or UHPLC system with a UV or MS detector
-
Reversed-phase column (e.g., C18)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Precipitate the ADC protein from the sample using a suitable organic solvent (e.g., acetonitrile) or use a 2D-LC system for online protein removal.
-
Centrifuge the sample and inject the supernatant.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Elute with a linear gradient to a high percentage of Mobile Phase B to elute the hydrophobic free drug.
-
Monitor the absorbance at a wavelength specific to the drug payload or use mass spectrometry for detection and quantification against a standard curve.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical characterization process for MC-VC-Pab-NH2 ADCs.
Caption: Overall workflow for MC-VC-Pab-NH2 ADC characterization.
Caption: Workflow for DAR and Drug Load Distribution Analysis.
Caption: Workflow for Aggregation and Charge Variant Analysis.
By employing a combination of these orthogonal analytical methods, researchers can gain a comprehensive understanding of the critical quality attributes of MC-VC-Pab-NH2 ADCs, ensuring the development of safe and effective cancer therapeutics.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. agilent.com [agilent.com]
Validating ADC Purity and Homogeneity: A Comparative Guide to HIC-HPLC
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapies requires rigorous analytical characterization to ensure their safety and efficacy.[1][2] A critical quality attribute is the drug-to-antibody ratio (DAR), which describes the average number of drug molecules conjugated to each antibody.[3] Production of ADCs results in a heterogeneous mixture of species with different DAR values, and this variability can significantly impact the therapeutic window.[1] Hydrophobic Interaction Chromatography (HIC) coupled with High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity, homogeneity, and DAR distribution of ADCs.[4]
HIC separates molecules based on their surface hydrophobicity. Since the cytotoxic payloads attached to the monoclonal antibody (mAb) are typically hydrophobic, the overall hydrophobicity of the ADC increases with the number of conjugated drugs. This principle allows HIC-HPLC to effectively separate ADC species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.). A key advantage of HIC is that it employs non-denaturing conditions, preserving the native structure and activity of the ADC during analysis.
Comparative Analysis of Key Analytical Techniques
While HIC-HPLC is a reference method for DAR analysis, especially for cysteine-linked ADCs, an orthogonal approach using multiple analytical techniques is necessary for comprehensive characterization. The following table compares HIC-HPLC with other common methods used in ADC analysis.
| Technique | Principle of Separation | Information Obtained | MS Compatibility | Advantages | Limitations |
| HIC-HPLC | Surface Hydrophobicity | DAR distribution, average DAR, homogeneity of drug load. | Challenging due to high concentrations of non-volatile salts. | Non-denaturing conditions preserve native protein structure; high resolution for DAR species. | Not ideal for lysine-linked ADCs; may not separate positional isomers. |
| Reversed-Phase (RP-HPLC) | Hydrophobicity (under denaturing conditions) | DAR of reduced light and heavy chains; can resolve positional isomers. | High | High resolution; provides data on individual subunit conjugation. | Denaturing conditions (low pH, organic solvents) alter the native structure. |
| Size Exclusion (SEC-HPLC) | Hydrodynamic Radius (Size) | Aggregates, fragments, and monomer content. | Moderate | Effective for quantifying high and low molecular weight impurities. | Does not separate based on DAR; potential for non-specific interactions with hydrophobic ADCs. |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio | Accurate mass of intact ADC and subunits, confirms DAR species identity. | High (when uncoupled or via specialized interfaces) | Provides precise molecular weight information. | Coupling with HIC is complex; requires desalting steps. |
| Ion-Exchange (IEX-HPLC) | Net Surface Charge | Charge variants (e.g., from deamidation). For some ADCs, can provide drug load information. | Challenging | Separates molecules based on charge heterogeneity. | Profile can be complex; separation may be based on drug load rather than mAb variants. |
Quantitative Data Summary: HIC-HPLC of a Cysteine-Linked ADC
HIC-HPLC analysis provides a chromatogram where peaks correspond to different DAR species. The area of each peak is used to calculate the relative abundance of each species and the average DAR of the bulk ADC product.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 10.5 |
| DAR 2 | 8.1 | 25.0 |
| DAR 4 | 10.3 | 45.0 |
| DAR 6 | 12.0 | 15.5 |
| DAR 8 | 13.5 | 4.0 |
Average DAR Calculation: The average DAR is calculated using the following formula: Average DAR = Σ (% Area of each species × DAR value of species) / 100
Using the data from the table: Average DAR = [(10.5 × 0) + (25.0 × 2) + (45.0 × 4) + (15.5 × 6) + (4.0 × 8)] / 100 Average DAR = [0 + 50 + 180 + 93 + 32] / 100 = 3.55
This calculated average DAR is a critical parameter for batch release and ensuring product consistency.
Experimental Protocols
Generic HIC-HPLC Protocol for ADC Analysis
This protocol provides a general framework for analyzing cysteine-linked ADCs. Optimization of specific parameters (e.g., gradient slope, temperature, salt type) is often required based on the specific ADC's properties.
1. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Column:
-
LC System: A bio-inert HPLC or UHPLC system is recommended to prevent corrosion from high salt concentrations.
-
Column: A HIC column with a butyl or phenyl stationary phase is commonly used (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm).
-
Column Temperature: 25-30 °C.
3. Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol (v/v). Note: The inclusion of an organic modifier like isopropanol in Mobile Phase B helps elute the more hydrophobic, higher DAR species.
4. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 0 20 100 22 100 23 0 | 30 | 0 |
5. Detection:
-
UV absorbance is monitored at 280 nm.
6. Data Analysis:
-
Integrate the peak areas for all eluted ADC species.
-
Calculate the percentage of each DAR species relative to the total peak area.
-
Calculate the average DAR using the formula described in the quantitative data section.
Visual Workflow
The following diagram illustrates the typical workflow for ADC analysis using HIC-HPLC, from sample preparation to final data interpretation.
Caption: Experimental workflow for ADC purity and DAR analysis using HIC-HPLC.
References
Navigating the Complexity: A Comparative Guide to Mass Spectrometry Analysis of MC-VC-Pab-NH2 Conjugated Antibodies
For researchers, scientists, and drug development professionals at the forefront of antibody-drug conjugate (ADC) development, robust analytical characterization is paramount to ensuring safety and efficacy. The MC-VC-Pab-NH2 linker, a staple in ADC design, offers a cleavable mechanism for targeted drug release. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of antibodies conjugated with this linker, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Antibody-drug conjugates utilizing the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-Pab) linker represent a significant class of targeted therapeutics.[1] The linker's design allows for stable conjugation in circulation and enzymatic cleavage of the valine-citrulline dipeptide within the target cell, leading to the release of the cytotoxic payload.[][3] A thorough understanding of the critical quality attributes (CQAs) of these complex biomolecules is essential, with mass spectrometry (MS) emerging as an indispensable tool for their detailed elucidation.[1] Key CQAs for MC-VC-Pab-NH2 conjugated antibodies include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, and the specific sites of conjugation.[1]
Comparative Analysis of Mass Spectrometry Techniques
Several mass spectrometry-based techniques are employed for the comprehensive characterization of ADCs. The choice of method is often dictated by the specific CQA under investigation. High-resolution mass spectrometry (HRMS) has proven to be a powerful tool, offering unparalleled precision and versatility in ADC analysis.
| Technique | Information Obtained | Advantages | Limitations |
| Intact Mass Analysis (Native MS) | Average DAR, Drug Load Distribution | Provides a snapshot of the entire ADC molecule under non-denaturing conditions, preserving the non-covalent interactions. | Lower sensitivity due to signal dispersion across multiple charge states. Complexity can be increased by glycosylation. |
| Subunit Mass Analysis (Middle-Down) | DAR of light and heavy chains, location of conjugation to a specific chain | Higher resolution and accuracy compared to intact mass analysis. | Requires reduction of the antibody, which can introduce artifacts. Does not pinpoint the exact amino acid conjugation site. |
| Peptide Mapping (Bottom-Up) | Precise conjugation site identification, linker and payload integrity verification | Provides the most detailed, residue-level information. | Time-consuming due to enzymatic digestion and complex data analysis. Less effective for determining the overall DAR. |
Quantitative Data Summary
The following tables present representative quantitative data from the characterization of a model ADC, Trastuzumab-MC-VC-Pab-MMAE, using various MS techniques.
Table 1: Intact Mass Analysis Data
| Species | Observed Mass (Da) | Calculated Mass (Da) | Abundance (%) |
| DAR 0 | 147,950 | 147,950 | 5 |
| DAR 2 | 150,580 | 150,582 | 25 |
| DAR 4 | 153,215 | 153,214 | 50 |
| DAR 6 | 155,850 | 155,846 | 15 |
| DAR 8 | 158,485 | 158,478 | 5 |
| Average DAR | \multicolumn{3}{c | }{4.2 } |
Table 2: Subunit Mass Analysis Data
| Chain | Species | Observed Mass (Da) | Calculated Mass (Da) | Abundance (%) |
| Light Chain | LC-DAR0 | 23,450 | 23,450 | 30 |
| LC-DAR1 | 24,766 | 24,766 | 70 | |
| Heavy Chain | HC-DAR0 | 50,525 | 50,525 | 10 |
| HC-DAR1 | 51,841 | 51,841 | 40 | |
| HC-DAR2 | 53,157 | 53,157 | 40 | |
| HC-DAR3 | 54,473 | 54,473 | 10 |
Experimental Protocols and Workflows
Detailed and standardized protocols are crucial for reproducible and accurate ADC characterization. Below are methodologies for key MS-based workflows.
Intact Mass Analysis Workflow
This method is used to determine the average DAR and drug load distribution under non-denaturing conditions.
LC-MS Parameters:
-
LC System: UPLC/HPLC system with a size-exclusion column.
-
Mobile Phase: Isocratic elution with 50-100 mM ammonium acetate.
-
Flow Rate: 0.2-0.3 mL/min.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI).
Subunit Mass Analysis Workflow
This technique provides information on the DAR of the individual light and heavy chains.
Sample Preparation:
-
To 25 µg of the ADC sample, add a reduction buffer (e.g., Tris-HCl, EDTA, guanidine HCl, pH 8).
-
Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a small volume of acid (e.g., acetic acid or formic acid).
LC-MS Parameters:
-
LC System: UPLC/HPLC system with a reversed-phase column (e.g., C4 or C8).
-
Mobile Phase Gradient: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
MS System: High-resolution mass spectrometer.
-
Ionization Mode: Positive ESI.
Alternative and Complementary Analytical Methods
While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive ADC characterization. Other techniques can provide orthogonal data to support and validate MS findings.
| Technique | Principle | Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Drug load distribution, average DAR. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on polarity. | Purity, drug load distribution on reduced chains. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect and quantify analytes. | Total antibody and conjugated ADC concentration. |
| Capillary Electrophoresis (CE-SDS) | Separates molecules based on size in a capillary. | Drug load distribution and purity. |
HIC, in particular, is a widely used method for DAR and drug distribution determination. However, it is often coupled with MS for peak identification to confirm the drug-to-antibody ratio, as retention time shifts do not directly correlate to the extent of conjugation.
Logical Relationship of ADC Components
The fundamental structure of an MC-VC-Pab-NH2 conjugated antibody is a logical assembly of distinct components, each with a specific function.
References
A Head-to-Head Comparison of ADC Linker Technologies: MC-VC-Pab-NH2 TFA vs. SMCC
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the efficacy and safety of these complex therapeutics. The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, profoundly influencing its mechanism of action, therapeutic window, and ultimately, its clinical success.
This guide provides an objective comparison of a widely used cleavable linker system, MC-VC-Pab-NH2 TFA , and a prototypic non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) . This comparison is supported by a summary of experimental data, detailed methodologies for key validation assays, and visual representations of their distinct mechanisms.
Executive Summary
This compound is a cleavable linker system designed for controlled, intracellular release of the payload. It incorporates a protease-sensitive valine-citrulline (VC) dipeptide that is cleaved by lysosomal enzymes, primarily Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism can lead to a "bystander effect," where the liberated, membrane-permeable payload can kill neighboring antigen-negative tumor cells, a significant advantage in treating heterogeneous tumors.[1][2]
In contrast, SMCC is a non-cleavable linker that forms a stable thioether bond between the antibody and the payload.[3][4] The release of the payload from an SMCC-based ADC is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[4] This results in the release of the payload still attached to the linker and an amino acid residue. This mechanism generally leads to higher plasma stability and a more favorable safety profile by minimizing premature payload release and off-target toxicity. However, the resulting charged payload-linker complex is typically membrane-impermeable, precluding a significant bystander effect.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies to facilitate a comparison between ADCs constructed with valine-citrulline (VC)-based cleavable linkers and SMCC non-cleavable linkers. It is important to note that direct head-to-head comparisons in a single study with identical antibodies and payloads are limited. Therefore, the data presented is a synthesis from multiple sources and should be interpreted with consideration of the different experimental contexts.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen | Payload | Linker Type | IC50 (ng/mL) | Reference |
| N87 (Gastric Carcinoma) | HER2 | MMAE | MC-VC-Pab | ~13-43 | |
| SK-BR-3 (Breast Cancer) | HER2 | MMAE | MC-VC-Pab | Varies with DAR | |
| NCI-N87 (Gastric Cancer) | HER2 | MMAE | Cys-linker (non-cleavable) | 10^-11 M (ADC) | |
| HCC1954 (Breast Cancer) | HER2 | MMAE | Cys-linker (non-cleavable) | 10^-11 M (ADC) |
Note: Direct comparison of IC50 values is challenging due to variations in the specific non-cleavable linker used (SMCC vs. Cys-linker), drug-to-antibody ratio (DAR), and experimental conditions across studies.
Table 2: In Vivo Efficacy (% Tumor Growth Inhibition - TGI)
| Xenograft Model | Target Antigen | Payload | Linker Type | Dose | % TGI | Reference |
| CFPAC-1 (Pancreatic) | Trop-2 | MMAE | MC-VC-Pab | Not specified | Hardly inhibited tumor growth | |
| MDA-MB-468 (Breast) | Trop-2 | MMAE | MC-VC-Pab | Not specified | Complete tumor regression | |
| BxPC3 (Pancreatic) | M1S1 | MMAD | PEG6-C2 (non-cleavable) | 10 mg/kg | Reduced efficacy |
Note: The efficacy of an ADC is highly dependent on the tumor model, antigen expression levels, and the specific payload used.
Table 3: Plasma Stability
| Species | Linker-Payload | Stability Metric | Result | Reference |
| Human | MMAE-SMCC | <0.01% MMAE release in 7 days | High Stability | |
| Human, Monkey | mc-vc-PAB-MMAE | <1% MMAE release in 6 days | High Stability | |
| Mouse | mc-vc-PAB-MMAE | ~25% MMAE release in 6 days | Lower Stability | |
| Rat | mc-vc-PAB-MMAE | ~2.5% MMAE release in 6 days | Moderate Stability |
Note: The stability of the valine-citrulline linker can vary significantly between species due to differing plasma enzyme activity.
Table 4: Bystander Effect
| Linker Type | Payload Permeability | Bystander Killing | Reference |
| MC-VC-Pab (Cleavable) | High (e.g., MMAE) | Significant | |
| SMCC (Non-cleavable) | Low (charged catabolite) | Minimal to none |
Mandatory Visualization
Signaling Pathways and Mechanisms
The distinct mechanisms of payload release for cleavable and non-cleavable linkers dictate their downstream biological effects.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Chemical Structures and Cleavage
The chemical structure of the linker dictates its stability and release mechanism.
Caption: Chemical structures of MC-VC-Pab-NH2 and SMCC linkers.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for the evaluation of ADC performance. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
1. Cell Seeding:
- Culture cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) to ~80% confluency.
- Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
2. ADC Treatment:
- Prepare serial dilutions of the ADC and a relevant isotype control ADC in complete growth medium.
- Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.
- Incubate the plate for 72-96 hours at 37°C and 5% CO2.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
1. Animal Model and Tumor Implantation:
- Use immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
- Harvest cancer cells (e.g., NCI-N87) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject 5-10 x 10^6 cells into the right flank of each mouse.
2. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
- Vehicle control (e.g., saline)
- ADC with MC-VC-Pab-NH2 linker
- ADC with SMCC linker
- Isotype control ADC
3. ADC Administration:
- Administer the ADCs intravenously (IV) via the tail vein at a predetermined dose and schedule (e.g., 3 mg/kg, once a week for 3 weeks).
4. Efficacy and Toxicity Assessment:
- Continue to measure tumor volumes and body weights 2-3 times per week.
- Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
- The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration.
5. Data Analysis:
- Plot the mean tumor volume for each group over time.
- Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
- Analyze the statistical significance of the differences between the treatment groups.
In Vitro Plasma Stability Assay (ELISA-based)
This assay assesses the stability of the ADC and the extent of premature payload release in plasma.
1. Incubation in Plasma:
- Incubate the ADC at a final concentration of 100 µg/mL in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.
- Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
- Immediately store the samples at -80°C until analysis.
2. ELISA for Total Antibody:
- Coat a 96-well plate with an anti-human IgG capture antibody.
- Add diluted plasma samples and a standard curve of the unconjugated antibody.
- Detect the bound antibody with a horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody.
- Add a substrate (e.g., TMB) and measure the absorbance at 450 nm.
- Quantify the total antibody concentration in the samples based on the standard curve.
3. ELISA for Conjugated Antibody (Intact ADC):
- Coat a 96-well plate with an anti-payload antibody.
- Add diluted plasma samples and a standard curve of the intact ADC.
- Detect the bound ADC with an HRP-conjugated anti-human IgG detection antibody.
- Follow the same detection and quantification steps as for the total antibody ELISA.
4. Data Analysis:
- Calculate the concentration of intact ADC and total antibody at each time point.
- Determine the percentage of intact ADC remaining over time.
- The rate of decrease in the percentage of intact ADC reflects the instability of the linker in plasma.
Experimental Workflow Visualization
Caption: A generalized workflow for the preclinical comparison of ADCs.
Conclusion
The choice between a cleavable linker like this compound and a non-cleavable linker like SMCC is a critical decision in ADC development, with significant implications for the therapeutic's efficacy and safety profile.
-
This compound offers the advantage of a bystander effect , which can be crucial for treating heterogeneous tumors. However, its stability can be species-dependent, and there is a potential for premature payload release, which could lead to off-target toxicity.
-
SMCC provides exceptional plasma stability , generally leading to a better safety profile and more predictable pharmacokinetics. The lack of a bystander effect makes it most suitable for tumors with high and homogenous antigen expression.
Ultimately, the optimal linker choice depends on a multitude of factors, including the target antigen's expression level and heterogeneity, the tumor microenvironment, and the physicochemical properties of the payload. A thorough understanding of the principles and experimental data outlined in this guide will empower researchers to make informed decisions in the rational design of the next generation of safe and effective antibody-drug conjugates.
References
A Comparative Guide to the Stability of MC-VC-Pab-NH2 Linker in Human Plasma
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the plasma stability of the widely used maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-Pab-NH2) linker with other classes of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies.
The ideal ADC linker must remain stable in systemic circulation to prevent the premature release of its cytotoxic payload.[1] Upon reaching the target tumor cells, the linker should then be efficiently cleaved to release the drug.[1] The MC-VC-Pab-NH2 linker is a protease-cleavable linker designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[2][3]
Comparative Plasma Stability Data
The following table summarizes the available quantitative data on the plasma stability of the MC-VC-Pab-NH2 linker and its alternatives. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[1]
| Linker Type | Linker Example | Stability in Human Plasma | Payload Release Mechanism | Key Considerations |
| Peptide (Dipeptide) | MC-VC-Pab-NH2 | Generally stable. Less than 1% of the MMAE payload is released after 6 days of incubation. | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). | While stable in human plasma, it shows instability in rodent plasma due to carboxylesterase activity, which is a crucial consideration for preclinical studies. |
| Peptide (Modified Dipeptide) | Val-Ala | Exhibited better performance compared to Val-Cit in some mouse models. | Enzymatic cleavage by proteases. | A single amino acid substitution can significantly modulate in vivo stability. |
| Peptide (Tripeptide) | Glu-Val-Cit (EVCit) | Improved plasma stability compared to VCit, particularly in mouse plasma, by reducing susceptibility to carboxylesterase. | Enzymatic cleavage by proteases. | May still be susceptible to human neutrophil elastase-mediated degradation. |
| Peptide (Tripeptide) | Glu-Gly-Cit (EGCit) | Resists neutrophil protease-mediated degradation, potentially offering an improved safety profile. | Enzymatic cleavage by proteases. | Designed to address the suboptimal in vivo stability and associated adverse effects of VC linkers. |
| Hydrazone | N/A | Stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). | pH-sensitive hydrolysis. | The relative instability of acid-cleavable linkers can lead to premature drug release and off-target toxicity. |
| Disulfide | N/A | Cleaved in the presence of high glutathione (GSH) concentrations found inside cells. | Reduction of the disulfide bond. | Exploits the difference in GSH concentrations between the extracellular environment and the intracellular compartment. |
| β-glucuronide | N/A | Cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment. | Enzymatic cleavage by β-glucuronidase. | Offers an alternative enzymatic cleavage strategy. |
| Non-Cleavable | SMCC | High stability with minimal premature payload release. An ADC with this linker showed less than 0.01% MMAE release in human plasma over 7 days. | Proteolytic degradation of the antibody in the lysosome. | Generally offers superior plasma stability, which can translate to a better safety profile. |
Experimental Protocol: In Vitro ADC Plasma Stability Assay
The following is a generalized protocol for assessing the in vitro plasma stability of an ADC. Specific parameters may need to be optimized based on the ADC and the analytical method used.
Objective: To determine the stability of an ADC in human plasma over time by measuring the amount of intact ADC or released payload.
Materials:
-
Test ADC (e.g., containing MC-VC-Pab-NH2 linker)
-
Control ADC (with a known stable linker, if available)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA)
-
Reagents for sample processing (e.g., affinity capture beads, enzymes for linker cleavage, detection antibodies)
Procedure:
-
ADC Incubation:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in human plasma.
-
Prepare a control sample by diluting the ADC in PBS.
-
Incubate the samples at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 144, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR):
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
-
To measure released payload:
-
Extract the free payload from the plasma samples.
-
Quantify the released payload using a sensitive analytical method such as LC-MS/MS.
-
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of the released payload against time.
-
Calculate the half-life (t1/2) of the ADC in plasma.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro plasma stability assay.
References
A Head-to-Head Comparison of MC-VC-Pab-NH2 and Hydrazone Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), dictating the stability, efficacy, and safety of these targeted therapeutics. This guide provides an objective, data-driven comparison of two widely recognized cleavable linkers: the enzymatically-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-Pab-NH2) linker and the pH-sensitive hydrazone linker.
Executive Summary
The MC-VC-Pab-NH2 linker and the hydrazone linker represent two distinct strategies for conditional drug release in the context of ADCs. The MC-VC-Pab-NH2 linker, often referred to as a peptide linker, offers high plasma stability and relies on enzymatic cleavage by proteases like cathepsin B, which are abundant in the lysosomes of tumor cells. In contrast, hydrazone linkers are designed to be acid-labile, releasing their payload in the acidic environments of endosomes and lysosomes. However, a significant drawback of hydrazone linkers is their inherent instability at physiological pH, which can lead to premature drug release and off-target toxicity. Consequently, the MC-VC-Pab-NH2 linker and similar peptide-based linkers are now more commonly employed in the development of next-generation ADCs.
Mechanism of Action
The fundamental difference between these two linkers lies in their cleavage mechanisms, which are initiated after the ADC binds to its target antigen on the cancer cell surface and is internalized.
MC-VC-Pab-NH2 Linker: This linker's cleavage is a two-step intracellular process.[1]
-
Enzymatic Cleavage: Once the ADC is trafficked to the lysosome, the valine-citrulline (VC) dipeptide is recognized and cleaved by the lysosomal protease, cathepsin B.[1]
-
Self-Immolation: The cleavage of the VC dipeptide triggers a spontaneous 1,6-elimination reaction of the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the active drug payload.[1]
Hydrazone Linker: The cleavage of a hydrazone linker is dependent on the acidic environment of intracellular compartments.
-
Acid-Catalyzed Hydrolysis: In the acidic milieu of the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), the hydrazone bond undergoes hydrolysis.[2][3] This breaks the link between the antibody and the drug, releasing the cytotoxic payload.
Performance Comparison: Stability, Efficacy, and Toxicity
The stability of the linker in systemic circulation is paramount to the safety and efficacy of an ADC. Premature release of the potent cytotoxic payload can lead to severe off-target toxicities.
Plasma Stability
Experimental data consistently demonstrates the superior stability of the MC-VC-Pab-NH2 linker in plasma compared to hydrazone linkers.
One study directly comparing a valine-citrulline (Val-Cit) linker to a hydrazone linker found the Val-Cit linker to be over 100 times more stable in human plasma. The inherent instability of the hydrazone bond at physiological pH (~7.4) is a significant liability, leading to "leaky" ADCs. For instance, a phenylketone-derived hydrazone linker was reported to have a half-life of approximately 2 days in human and mouse plasma, indicating a slow but steady release of the payload into circulation.
| Linker Type | Linker Example | Plasma Source | Stability Metric | Value |
| Peptide | Valine-Citrulline | Human | Relative Stability | >100x more stable than hydrazone |
| Hydrazone | Phenylketone-derived | Human and Mouse | Half-life (t1/2) | ~2 days |
Table 1: Comparative Plasma Stability of MC-VC-Pab-NH2 and Hydrazone Linkers. This table summarizes the relative and absolute plasma stability of the two linker types. Direct head-to-head comparisons under identical experimental conditions are limited in publicly available literature.
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. While direct comparative studies are scarce, the efficacy of ADCs with MC-VC-Pab-NH2 linkers is well-documented. The cytotoxic potency is typically measured as the half-maximal inhibitory concentration (IC50).
| Linker Type | Antibody-Drug Conjugate | Target Cell Line | IC50 (ng/mL) |
| MC-VC-Pab-NH2 | Brentuximab Vedotin (anti-CD30) | Karpas 299 (Anaplastic Large Cell Lymphoma) | ~10 |
| Hydrazone | Gemtuzumab Ozogamicin (anti-CD33) | HL-60 (Acute Myeloid Leukemia) | ~100 |
Table 2: Representative In Vitro Cytotoxicity of ADCs. This table provides an illustrative comparison of the potency of ADCs utilizing the two different linkers. Note that these values are from different studies and are not a direct head-to-head comparison. The IC50 values can be influenced by the antibody, payload, and target antigen expression levels.
In Vivo Efficacy and Toxicity
The superior plasma stability of the MC-VC-Pab-NH2 linker generally translates to improved in vivo efficacy and a better safety profile. The premature release of the payload from hydrazone-linked ADCs can lead to a reduction in the amount of drug that reaches the tumor and an increase in systemic toxicity. The historical example of Mylotarg® (gemtuzumab ozogamicin), an ADC with a hydrazone linker, highlighted these challenges, as it was voluntarily withdrawn from the market in 2010 due to safety concerns and a lack of clinical benefit compared to conventional chemotherapy, though it has since been reintroduced with a different dosing regimen.
Experimental Protocols
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of an ADC and the rate of premature drug release in a physiologically relevant matrix.
Objective: To quantify the amount of intact ADC and released payload over time when incubated in plasma.
Methodology:
-
Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in human or other species' plasma at 37°C.
-
Time Points: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: The plasma proteins are precipitated (e.g., with acetonitrile) to separate the ADC and any released payload.
-
Quantification: The amount of intact ADC and free payload is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of intact ADC remaining at each time point is plotted to determine the linker's stability and half-life in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of an ADC on cancer cells.
Objective: To determine the IC50 value of an ADC, which is the concentration of the ADC that inhibits the growth of 50% of the target cells.
Methodology:
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of 72 to 120 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each ADC concentration relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
Caption: Cleavage mechanisms of MC-VC-Pab-NH2 and hydrazone linkers.
Caption: Experimental workflows for stability and cytotoxicity assays.
Conclusion
The choice of linker is a critical decision in the design of an effective and safe ADC. While hydrazone linkers were utilized in some early-generation ADCs due to their straightforward pH-dependent cleavage mechanism, their inherent instability in systemic circulation poses a significant challenge, leading to potential off-target toxicity and reduced therapeutic index.
The MC-VC-Pab-NH2 linker, with its enzymatic cleavage mechanism and superior plasma stability, represents a more advanced and reliable approach. The high stability of the MC-VC-Pab-NH2 linker in circulation ensures that the cytotoxic payload is preferentially delivered to the tumor site, where it can be efficiently released by lysosomal proteases. This leads to a wider therapeutic window and has contributed to the clinical success of several ADCs that employ this linker technology. For drug development professionals, the evidence strongly supports the use of protease-cleavable linkers like MC-VC-Pab-NH2 over hydrazone linkers for achieving a more favorable balance of efficacy and safety in novel ADC candidates.
References
A Researcher's Guide to Drug-to-Antibody Ratio (DAR) Determination: A Comparative Analysis of UV-Vis Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, representing the average number of drug molecules conjugated to a single antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of the widely used UV-Vis spectroscopy method with alternative techniques, supported by experimental data and detailed protocols.
The selection of an appropriate analytical method for DAR determination is contingent on various factors, including the stage of drug development, the specific characteristics of the ADC, and the required level of analytical detail. This guide will delve into the principles, protocols, and comparative performance of four key methods: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
UV-Vis Spectroscopy: A Straightforward Approach
UV-Vis spectroscopy is often the initial method of choice for determining the average DAR due to its simplicity and accessibility.[1][] The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[]
Principle
This technique requires that the antibody and the conjugated drug possess distinct absorption maxima at different wavelengths.[3] Typically, proteins exhibit a maximum absorbance at 280 nm, while the cytotoxic drug should have a significant absorbance at a different wavelength.[] By measuring the absorbance of the ADC solution at these two wavelengths, and knowing the molar extinction coefficients of the antibody and the drug at both wavelengths, a set of simultaneous equations can be solved to determine the concentrations of the antibody and the drug, from which the average DAR can be calculated.
Experimental Protocol
-
Determination of Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two selected wavelengths (e.g., 280 nm and the λmax of the drug). This is a critical step for accurate DAR calculation.
-
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known approximate concentration. The buffer should not interfere with the absorbance readings at the chosen wavelengths.
-
-
Spectrophotometric Measurement:
-
Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the ADC solution at the two selected wavelengths in a quartz cuvette with a defined path length (typically 1 cm).
-
-
DAR Calculation:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample are calculated using the following equations:
-
Aλ1 = εAb,λ1 * [Ab] + εDrug,λ1 * [Drug]
-
Aλ2 = εAb,λ2 * [Ab] + εDrug,λ2 * [Drug]
-
Where A is the absorbance at a specific wavelength (λ1 and λ2), and ε is the molar extinction coefficient of the antibody (Ab) and drug (Drug) at those wavelengths.
-
The average DAR is then calculated as: DAR = [Drug] / [Ab]
-
Workflow for DAR Determination by UV-Vis Spectroscopy
Alternative Methods for DAR Determination
While UV-Vis spectroscopy provides a rapid estimation of the average DAR, other techniques offer more detailed information, such as the distribution of different drug-loaded species.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity, allowing for the separation of ADC species with different numbers of conjugated drugs. HIC is considered a standard technique for the analysis of cysteine-linked ADCs.
Experimental Protocol (General)
-
Column: A HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience; Protein-Pak Hi Res HIC, Waters).
-
Mobile Phase A: High salt concentration buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species in order of increasing hydrophobicity (i.e., increasing DAR).
-
Detection: UV at 280 nm.
-
DAR Calculation: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR analysis, particularly for cysteine-linked ADCs. This method typically involves the reduction of the ADC to separate the light and heavy chains. The separation is based on the hydrophobicity of the individual chains, which is influenced by the number of conjugated drugs.
Experimental Protocol (for Reduced Cys-linked ADC)
-
Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (DTT) to break the inter-chain disulfide bonds.
-
Column: A reversed-phase column (e.g., Agilent ZORBAX RRHD SB300-C8).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A gradient from low to high organic solvent concentration is used to elute the light and heavy chains and their drug-conjugated forms.
-
Detection: UV at 280 nm.
-
DAR Calculation: The average DAR is calculated based on the weighted peak areas of the unconjugated and conjugated light and heavy chains.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry, providing highly accurate mass measurements of the intact ADC or its subunits. This allows for unambiguous determination of the drug load distribution and average DAR. Both denaturing (with RP-HPLC) and native (with size-exclusion or HIC) LC-MS approaches are used.
Experimental Protocol (General Native Mode)
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A size-exclusion or HIC column suitable for native protein analysis.
-
Mobile Phase: A volatile, non-denaturing buffer such as ammonium acetate.
-
MS Detection: Full scan MS data is acquired in the positive ion mode.
-
Data Analysis: The raw MS data is deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different drug-loaded species are determined and their relative abundances are used to calculate the average DAR.
Comparative Analysis of DAR Determination Methods
The choice of method for DAR determination depends on the specific requirements of the analysis. The following tables provide a qualitative and quantitative comparison of the four discussed techniques.
Qualitative Comparison
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Absorbance of antibody and drug | Separation based on hydrophobicity | Separation based on hydrophobicity (often after reduction) | Mass-to-charge ratio measurement |
| Information Provided | Average DAR | Average DAR, drug load distribution, unconjugated antibody | Average DAR, drug load on light and heavy chains | Average DAR, precise drug load distribution, mass confirmation |
| Applicability | Most ADCs (with suitable chromophores) | Primarily cysteine-linked ADCs | Primarily cysteine-linked ADCs (reduced) | All types of ADCs |
| Throughput | High | Moderate | Moderate | Moderate to Low |
| Complexity | Low | Moderate | Moderate | High |
| Cost | Low | Moderate | Moderate | High |
Quantitative Performance Comparison (Representative Data)
| Parameter | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Accuracy | Good (e.g., within ±0.1 of expected DAR) | High (correlates well with other methods) | High (correlates well with other methods) | Very High (provides exact mass) |
| Precision (%RSD) | Good (typically <5%) | Excellent (typically <2%) | Excellent (typically <2%) | Excellent (typically <2%) |
| LOD/LOQ | Method-dependent, generally moderate | Method-dependent, generally good | Method-dependent, generally good | High sensitivity, low LOD/LOQ |
| **Linearity (R²) ** | >0.99 | Typically >0.99 | Typically >0.99 | Typically >0.99 |
Note: The quantitative data presented are representative and can vary depending on the specific ADC, instrumentation, and experimental conditions.
Conclusion
The determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. UV-Vis spectroscopy offers a simple and rapid method for estimating the average DAR, making it suitable for initial screening and in-process monitoring. However, for a more comprehensive understanding of ADC heterogeneity, chromatographic techniques such as HIC and RP-HPLC are indispensable, providing information on the distribution of different drug-loaded species. For the highest level of accuracy and detailed characterization, LC-MS stands as the gold standard, offering precise mass determination of all ADC variants.
Ultimately, a multi-faceted analytical approach, often employing a combination of these techniques, is recommended to ensure a thorough and accurate characterization of ADCs, thereby supporting the development of safe and effective biotherapeutics. The choice of method should be guided by the specific analytical needs at each stage of the drug development process.
References
Unraveling ADC Heterogeneity: A Comparative Guide to Size Exclusion Chromatography and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) characterization, this guide offers a comprehensive comparison of size exclusion chromatography (SEC) with other critical analytical methodologies. Understanding the strengths and limitations of each technique is paramount for ensuring the safety, efficacy, and quality of these promising biotherapeutics.
ADCs are inherently heterogeneous, comprising a monoclonal antibody (mAb) backbone, a potent small-molecule cytotoxic drug (payload), and a chemical linker. This complexity gives rise to multiple product-related variants, including different drug-to-antibody ratios (DAR), conjugation sites, and the presence of aggregates or fragments.[1][2] Thorough characterization of this heterogeneity is a regulatory expectation and crucial for establishing robust manufacturing processes and ensuring product consistency.[1][2]
Size exclusion chromatography (SEC) is a cornerstone technique for ADC analysis, primarily employed to assess size variants such as aggregates and fragments.[3] However, a multi-faceted analytical approach is often necessary for comprehensive characterization. This guide provides a detailed comparison of SEC with other key techniques, including hydrophobic interaction chromatography (HIC), ion-exchange chromatography (IEX), capillary electrophoresis (CE), and mass spectrometry (MS), supported by experimental data and protocols.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method depends on the specific quality attribute being assessed. The following table summarizes the performance of SEC and its alternatives in characterizing ADC heterogeneity.
| Analytical Technique | Primary Application for ADCs | Key Performance Characteristics | Limitations |
| Size Exclusion Chromatography (SEC) | Quantification of aggregates and fragments (size variants). | - Robust and reproducible method for size-based separation. - Can be coupled with other detectors like MALS and MS for enhanced characterization. | - Potential for non-specific interactions between the ADC and the column stationary phase, leading to peak tailing. - Limited resolution for species with similar hydrodynamic radii. |
| Hydrophobic Interaction Chromatography (HIC) | Determination of drug-to-antibody ratio (DAR) and drug load distribution. | - Separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs. - Performed under non-denaturing conditions, preserving the native structure. | - Method development can be challenging and is often empirical. - Typically incompatible with MS analysis due to the use of non-volatile salts. |
| Ion-Exchange Chromatography (IEX) | Analysis of charge variants. | - Separates molecules based on differences in surface charge. - Can provide information on positional isomers. | - The conjugated linker-drug can interfere with the ionic interactions, affecting separation. - May have limited resolution for different drug load species. |
| Capillary Electrophoresis (CE) | Purity determination (CE-SDS) and charge heterogeneity analysis (iCIEF). | - High-efficiency separation technique with high resolution. - Requires minimal sample volume. | - Can be sensitive to buffer composition and capillary surface chemistry. |
| Mass Spectrometry (MS) | Determination of DAR, mapping of conjugation sites, and identification of impurities. | - Provides precise mass information for detailed structural characterization. - Can be coupled with separation techniques like SEC, HIC, and CE for comprehensive analysis. | - Analysis of intact ADCs can be challenging due to their size and heterogeneity, potentially leading to reduced sensitivity. - Ionization efficiency can vary between different ADC species. |
Experimental Workflows and Protocols
Detailed and standardized protocols are essential for reproducible and reliable ADC characterization. Below are representative workflows and methodologies for the key techniques discussed.
Size Exclusion Chromatography (SEC) Experimental Workflow
Caption: A typical experimental workflow for ADC aggregate analysis using SEC.
Protocol for SEC Analysis of ADC Aggregates:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a physiological buffer such as 50 mM sodium phosphate with 200 mM NaCl, pH 7.0. For SEC-MS, a volatile buffer like 50 mM ammonium acetate is used.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.
-
Instrumentation: Use a bio-inert HPLC system equipped with a suitable SEC column (e.g., Agilent AdvanceBio SEC).
-
Chromatographic Conditions:
-
Flow Rate: 0.25 - 0.35 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 25-30°C).
-
Detection: UV at 280 nm. For more detailed analysis, couple with multi-angle light scattering (MALS) and/or mass spectrometry (MS) detectors.
-
-
Data Analysis: Integrate the peaks corresponding to aggregates, monomer, and fragments. Calculate the percentage of each species relative to the total peak area.
Hydrophobic Interaction Chromatography (HIC) Experimental Workflow
Caption: Workflow for determining the drug-to-antibody ratio (DAR) using HIC.
Protocol for HIC Analysis of ADC DAR:
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25-30 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25-30 mM sodium phosphate, pH 7.0, with an organic modifier like 20-25% isopropanol or acetonitrile).
-
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Instrumentation: Use an HPLC system with a HIC column (e.g., Tosoh Butyl-NPR).
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute species with increasing hydrophobicity.
-
Detection: UV at 220 nm or 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The weighted average DAR is calculated based on the peak area percentage of each species.
Cation-Exchange Chromatography (IEX) Experimental Workflow
Caption: Analysis of ADC charge variants using ion-exchange chromatography.
Protocol for IEX Analysis of ADC Charge Variants:
-
Mobile Phase Preparation:
-
Mobile Phase A: Low salt buffer (e.g., 20 mM MES, pH 6.6).
-
Mobile Phase B: High salt buffer (e.g., 20 mM MES with 1 M NaCl, pH 6.6). Alternatively, pH gradient elution can be used.
-
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Instrumentation: Use an HPLC system with a cation-exchange column (e.g., BioResolve SCX mAb).
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Gradient: A linear gradient from low salt/pH to high salt/pH to elute bound species.
-
Detection: UV at 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to the main isoform and acidic and basic variants.
The Power of Orthogonal Methods
No single analytical technique can fully elucidate the complex heterogeneity of an ADC. A comprehensive understanding requires the application of orthogonal methods that probe different physicochemical properties of the molecule. For instance, SEC provides information on size, HIC on hydrophobicity, and IEX on charge. By combining data from these techniques, a more complete picture of the ADC product profile can be assembled, ensuring a well-characterized and consistent biotherapeutic. The coupling of these separation techniques with mass spectrometry further enhances characterization by providing precise mass identification of the separated species.
References
Validating the Therapeutic Window of an MC-VC-Pab-NH2 ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an antibody-drug conjugate (ADC) utilizing the cleavable maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-Pab-NH2) linker system against other common ADC platforms. The therapeutic window of an ADC is critically dependent on the selective delivery of its potent payload to tumor cells while minimizing off-target toxicity. The MC-VC-Pab linker is designed for enzymatic cleavage within the lysosomal compartment of cancer cells, a key feature influencing its efficacy and safety profile. This document presents supporting experimental data to objectively compare its performance.
Mechanism of Action: The MC-VC-Pab-NH2 Linker
The MC-VC-Pab-NH2 linker is a sophisticated system designed for controlled payload release. Upon binding of the ADC to its target antigen on a cancer cell, the ADC-antigen complex is internalized via endocytosis. Trafficking to the lysosome exposes the linker to a high concentration of proteases, such as Cathepsin B. This enzyme specifically recognizes and cleaves the valine-citrulline (VC) dipeptide within the linker. This initial cleavage event triggers a self-immolative cascade through the p-aminobenzoyloxycarbonyl (Pab) spacer, ultimately liberating the active cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE, or SN-38) inside the target cell.
In Vitro Performance Evaluation
A series of in vitro assays are essential to characterize the therapeutic window of an ADC. These assays provide critical data on potency, selectivity, and the potential for off-target effects.
Target-Specific Cytotoxicity
The cornerstone of ADC evaluation is the assessment of its cytotoxic potency against antigen-positive (Ag+) cancer cells compared to antigen-negative (Ag-) cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Table 1: Comparative In Vitro Cytotoxicity of ADCs
| ADC Linker-Payload | Target Cell Line (Antigen Status) | IC50 (nM) | Reference |
| MC-VC-Pab-MMAE | SKBR3 (HER2+) | 410.54 ± 4.9 | |
| MC-VC-Pab-MMAE | Karpas-299 (CD30+) | E2: >10, E4: ~1, E8: <1 | |
| MC-VC-Pab-SN-38 | SKOV-3 (Her2+) | 86.3 - 320.8 | |
| MC-VC-Pab-SN-38 | BT474 (Her2+) | 14.5 - 235.6 | |
| SMCC-DM1 (Non-cleavable) | NCI-N87 (HER2+) | ~0.05 | |
| SMCC-DM1 (Non-cleavable) | BT-474-E (HER2+) | ~0.03 | |
| Free MMAE | BxPC-3, PSN-1, Capan-1, Panc-1 | 0.97 - 1.16 | |
| Free SN-38 | OCUM-2M | 6.4 | |
| Free SN-38 | OCUM-8 | 2.6 |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Direct comparisons should be made with caution.
Bystander Effect
A key feature of ADCs with cleavable linkers and membrane-permeable payloads is the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors. In contrast, non-cleavable linkers, which release a charged payload-linker complex, generally exhibit a limited bystander effect.
Table 2: Bystander Killing Potential of Different Linker Types
| Linker Type | Payload Permeability | Bystander Effect | Rationale |
| MC-VC-Pab (Cleavable) | High (for payloads like MMAE) | Yes | The uncharged payload can cross cell membranes to kill adjacent Ag- cells. |
| SMCC (Non-cleavable) | Low (payload-amino acid adduct) | Limited/No | The released payload retains a charged amino acid, preventing it from efficiently crossing cell membranes. |
Linker Stability: A Critical Determinant of the Therapeutic Window
The stability of the linker in systemic circulation is paramount for a favorable therapeutic window. Premature release of the cytotoxic payload can lead to off-target toxicities and a reduction in the amount of drug delivered to the tumor.
In Vitro Plasma Stability
Plasma stability assays are conducted to assess the propensity for premature linker cleavage in a simulated physiological environment.
Table 3: Comparative In Vitro Plasma Stability of ADC Linkers
| Linker Type | Species | % Intact ADC (Time) | Reference |
| MC-VC-Pab-MMAE | Human | <1% MMAE release after 6 days | |
| MC-VC-Pab-MMAE | Monkey | <1% MMAE release after 6 days | |
| MC-VC-Pab-MMAE | Mouse | ~75% intact after 6 days (~25% release) | |
| MC-VC-Pab-MMAE | Rat | 75% reduction in bound drug over 7 days | |
| SMCC-MMAE (Non-cleavable) | Human | <0.01% MMAE release over 7 days | |
| OHPAS (Novel Cleavable) | Mouse | Stable |
*Note: The MC-VC-P
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of MC-VC-Pab-NH2 TFA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of MC-VC-Pab-NH2 TFA, a cleavable ADC linker commonly used in the synthesis of antibody-drug conjugates.[1] Adherence to these protocols is critical due to the hazardous nature of its components, namely the trifluoroacetic acid (TFA) salt and the cytotoxic potential of the linker itself.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of Trifluoroacetic acid (TFA) and the potential cytotoxicity of the peptide linker necessitate stringent safety measures.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat, buttoned |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] A respirator may be necessary for large spills or in confined areas.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Due to its composition, it should not be disposed of down the drain or in regular trash.[2][4]
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. It should be segregated from alkalines and oxidizers.
-
Waste Container: Use a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical properties of the waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EH&S) department.
-
Collection: Arrange for the collection of the hazardous waste through your institution's established procedures. This typically involves contacting the EH&S department or following an online waste collection request process.
-
Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, tubes, and gloves, should also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled hazardous waste bag or container.
Spill & Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Size | Procedure |
| Minor Spill (<500 mL) | 1. Evacuate the immediate area and alert colleagues. 2. If safe to do so, absorb the spill with an inert material such as vermiculite, dry sand, or earth. 3. Carefully collect the absorbent material into a sealed, labeled hazardous waste container. 4. Clean the spill area with an appropriate decontaminating solution. 5. Ventilate the area. 6. Report the spill to your supervisor and EH&S department. |
| Large Spill (>500 mL) | 1. Evacuate the laboratory immediately. 2. Alert others in the vicinity and activate the emergency alarm if necessary. 3. Contact your institution's emergency response team and EH&S department. 4. Provide them with the details of the spilled substance from a safe distance. |
In case of personal exposure, follow these first aid measures immediately:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling MC-VC-Pab-NH2 tfa
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling MC-VC-Pab-NH2 TFA, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Given its application in ADCs, which involve highly potent cytotoxic agents, this compound should be handled with extreme caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound. The selection of PPE is critical to minimize exposure, as occupational exposure to cytotoxic compounds can occur through skin contact, inhalation, and ingestion.[3]
| PPE Category | Specification |
| Hand Protection | Double gloving is recommended. Use powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., compliant with ASTM D6978-05).[4][5] The outer glove should be worn over the gown cuff and the inner glove underneath. Change gloves immediately if contaminated. |
| Body Protection | A disposable, long-sleeved, solid-front gown made of a low-permeability fabric should be worn. Ensure cuffs are knitted to be tucked under the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield should be worn to protect against splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection may be necessary if there is a risk of aerosolization or if handling the powder outside of a contained system. Always work in a certified chemical fume hood or biological safety cabinet. |
Logical Workflow for PPE Selection
Caption: PPE selection based on task risk assessment.
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for handling this compound.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any lab consumables. These items should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination: Work surfaces should be decontaminated using an appropriate cleaning solution (e.g., a detergent solution followed by a deactivating agent if recommended by local safety protocols). All cleaning materials must be disposed of as cytotoxic waste.
Spill Management
In the event of a spill, immediate and safe cleanup is crucial.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves powder.
-
Containment: For liquid spills, use a cytotoxic spill kit with absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a cytotoxic waste container.
-
Decontaminate: Clean the spill area thoroughly following the decontamination procedures outlined above.
Always consult your institution's specific safety protocols and the supplier's Safety Data Sheet (SDS) for this compound before handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
